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  • Product: N-Desacetyl 3-Demethyl Thiocolchicine
  • CAS: 97043-09-9

Core Science & Biosynthesis

Foundational

In Vitro Pharmacokinetics of N-Desacetyl 3-Demethyl Thiocolchicine: A Comprehensive Technical Guide

Executive Summary N-Desacetyl 3-Demethyl Thiocolchicine (commonly referred to as 3-demethylthiocolchicine or SL59.0955) is the primary aglycone metabolite of the centrally acting muscle relaxant thiocolchicoside 1. Follo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Desacetyl 3-Demethyl Thiocolchicine (commonly referred to as 3-demethylthiocolchicine or SL59.0955) is the primary aglycone metabolite of the centrally acting muscle relaxant thiocolchicoside 1. Following oral administration, the parent drug undergoes rapid intestinal deglycosylation to form SL59.0955, making the in vitro pharmacokinetic (PK) and toxicological profiling of this intermediate metabolite critical for drug safety evaluation 1. This whitepaper provides an in-depth analysis of the in vitro absorption, biotransformation, and aneugenic toxicity of SL59.0955, alongside self-validating experimental protocols designed for preclinical researchers.

In Vitro Absorption and Permeability

Thiocolchicoside is a highly hydrophilic glycoside, resulting in poor direct transcellular absorption across the intestinal epithelium. Instead, the gut microbiome and mucosal enzymes cleave its glycosidic bond, yielding the more lipophilic aglycone, SL59.0955 1. In in vitro Caco-2 cell monolayer models, SL59.0955 demonstrates a significantly higher apparent permeability ( Papp​ ) compared to its parent compound.

Mechanistic Causality: The removal of the bulky, polar sugar moiety dramatically increases the partition coefficient (LogP) of the molecule. This structural shift is the fundamental driver that facilitates the passive transcellular diffusion of SL59.0955 across the lipid bilayers of the intestinal lumen into the hepatic portal system.

In Vitro Metabolism and Biotransformation

Once absorbed, SL59.0955 is subject to extensive hepatic metabolism. In vitro phenotyping studies utilizing Human Liver Microsomes (HLMs) and recombinant enzymes have elucidated two primary metabolic pathways 2:

  • Phase II Glucuronidation (Major Pathway): SL59.0955 is rapidly conjugated by UDP-glucuronosyltransferase (UGT) enzymes to form 3-demethylthiocolchicine 3-O-β-D-glucuronide (SL18.0740). Notably, SL18.0740 retains equipotent pharmacological activity (GABA-A and glycine receptor antagonism) to the parent drug, making it the primary driver of systemic efficacy 2.

  • Phase I Demethylation (Minor Pathway): A smaller fraction of the aglycone undergoes Cytochrome P450 (CYP450)-mediated demethylation to form the pharmacologically inactive didemethyl-thiocolchicine 1.

MetabolicPathway TCC Thiocolchicoside (Parent Drug) SL59 N-Desacetyl 3-Demethyl Thiocolchicine (SL59.0955) TCC->SL59 Intestinal Deglycosylation SL18 SL18.0740 (Active Glucuronide) SL59->SL18 UGT Enzymes (Glucuronidation) DiDemethyl Didemethyl-thiocolchicine (Inactive) SL59->DiDemethyl CYP450 Enzymes (Demethylation)

Metabolic biotransformation pathway of Thiocolchicoside to SL59.0955.

In Vitro Toxicity: The Mechanism of Aneugenicity

The most critical aspect of SL59.0955's profile is its toxicological impact on dividing cells. In vitro micronucleus tests on human lymphocytes have demonstrated that SL59.0955 induces severe chromosomal damage 3.

Unlike clastogens (which cause direct DNA strand breaks), SL59.0955 acts as an aneugen . It binds to tubulin, disrupting microtubule polymerization and spindle formation during mitosis. This leads to whole chromosome loss, evidenced by the formation of centromere-positive micronuclei 3. Because aneuploidy is a recognized risk factor for teratogenicity, embryotoxicity, and impaired male fertility, regulatory agencies strictly limit the systemic exposure and treatment duration of the parent drug 3.

Quantitative Data Summary

The following table synthesizes the expected in vitro and extrapolated in vivo parameters for SL59.0955 and its active glucuronide.

ParameterSL59.0955 (Aglycone)SL18.0740 (Glucuronide)
Pharmacological Activity Inactive / Toxic intermediateActive (Equipotent to parent)
Primary Metabolic Enzyme CYP450 (Demethylation)UGT (Glucuronidation)
In Vitro Aneugenicity Positive (Centromere+ Micronuclei)Negative at therapeutic levels
Extrapolated Half-Life ( t1/2​ ) ~0.8 hours3.2 – 7.0 hours
Primary Excretion Route FecesUrine and Feces

Validated Experimental Protocols

Protocol A: In Vitro Microsomal Stability and Metabolite Profiling

To ensure a self-validating system, this protocol includes alamethicin to permeabilize microsomal membranes and utilizes positive controls to verify enzyme viability.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Permeabilization: Incubate HLMs (1 mg/mL final protein concentration) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

    • Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Without alamethicin pore formation, the highly hydrophilic cofactor UDPGA cannot enter the vesicle, leading to false-negative glucuronidation rates.

  • Spiking: Add SL59.0955 to achieve a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP/UGT inhibition. Include Midazolam (1 µM) in a parallel well as a positive control for CYP3A4 viability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture: 1 mM NADPH (for CYP activity) and 2 mM UDPGA (for UGT activity).

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold solvent instantly denatures the metabolic proteins, halting biotransformation and precipitating the biological matrix to ensure a clean LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition for SL59.0955 and the +176 Da mass shift indicative of SL18.0740 formation.

Workflow Step1 1. HLM Preparation & Alamethicin Permeabilization Step2 2. Addition of SL59.0955 (Test Compound) Step1->Step2 Step3 3. Initiation with Cofactors (NADPH & UDPGA) Step2->Step3 Step4 4. Incubation at 37°C (Time-course sampling) Step3->Step4 Step5 5. Reaction Quenching (Ice-cold Acetonitrile) Step4->Step5 Step6 6. Centrifugation & LC-MS/MS Analysis Step5->Step6

In vitro workflow for assessing SL59.0955 microsomal stability.

Protocol B: In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

This assay determines the aneugenic potential of SL59.0955 3.

  • Cell Culture: Culture human peripheral blood lymphocytes in RPMI 1640 medium supplemented with 10% FBS and phytohemagglutinin (PHA) to stimulate cellular division.

  • Treatment: At 44 hours post-PHA stimulation, expose the cells to varying concentrations of SL59.0955 (e.g., 0.1, 1.0, and 10 µM). Include colchicine as a positive aneugenic control and vehicle (DMSO) as a negative control.

  • Cytokinesis Block: Concurrently add Cytochalasin B (4.5 µg/mL) to the culture.

    • Causality: Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division to proceed. This effectively traps dividing cells in a binucleated state, ensuring that researchers only score cells that have actively undergone mitosis during the drug exposure window.

  • Harvesting: After 24 hours of exposure, harvest the cells, treat with a hypotonic solution (0.075 M KCl) to swell the cytoplasm, and fix with a methanol/acetic acid (3:1) solution.

  • Staining & Scoring: Stain slides with DAPI or Giemsa. Score the frequency of micronuclei in 1,000 binucleated cells per concentration. Use CREST immunostaining or Fluorescence In Situ Hybridization (FISH) with pan-centromeric probes to confirm the presence of centromeres within the micronuclei, thereby confirming aneugenicity over clastogenicity 3.

References

  • European Medicines Agency (EMA). "Thiocolchicoside - amended Product information." Europa.eu, November 21, 2013. [Link]

  • Wikipedia Contributors. "Thiocolchicoside." Wikipedia, The Free Encyclopedia.[Link]

  • Dafra Pharma. "Summary of Product Characteristics - Muscurel." Dafra Pharma, June 12, 2018.[Link]

Sources

Exploratory

N-Desacetyl 3-Demethyl Thiocolchicine: Cytotoxicity Profile and Mechanistic Insights in Human Cell Lines

Executive Summary N-Desacetyl 3-demethyl thiocolchicine (CAS: 97043-09-9) is a highly potent, semi-synthetic microtubule-targeting agent (MTA) derived from the natural alkaloid colchicine[1]. While natural colchicine is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Desacetyl 3-demethyl thiocolchicine (CAS: 97043-09-9) is a highly potent, semi-synthetic microtubule-targeting agent (MTA) derived from the natural alkaloid colchicine[1]. While natural colchicine is severely limited in oncology by its narrow therapeutic index and susceptibility to P-glycoprotein (P-gp) mediated multidrug resistance (MDR), targeted structural modifications at the C-3, C-7, and C-10 positions have yielded thiocolchicine derivatives with superior pharmacodynamic profiles[2]. This technical guide explores the structural rationale, mechanistic pathways, quantitative cytotoxicity, and field-proven experimental protocols for evaluating this compound in human cell lines.

Structural Rationale: Causality Behind the Chemistry

The exceptional cytotoxicity of N-desacetyl 3-demethyl thiocolchicine is not coincidental; it is the direct result of three precise molecular modifications designed to optimize target binding and evade cellular resistance mechanisms:

  • C-10 Thiomethylation (-SMe): Replacing the native C-10 methoxy group with a thiomethyl moiety restricts the conformational flexibility of the tropolone ring (Ring C). This rigidity prevents the molecule from adopting the specific conformation recognized by P-gp efflux pumps, allowing it to maintain sub-nanomolar efficacy even in highly resistant MDR cell lines[3].

  • C-3 Demethylation (-OH): The removal of the methyl group at C-3 exposes a hydroxyl group on Ring A. This acts as a new hydrogen bond donor, altering the binding kinetics within the colchicine-binding site (CBS) of β -tubulin and modifying the compound's aqueous solubility[4].

  • N-Desacetylation (C-7): Removing the acetyl group from the C-7 amine increases the molecule's basicity. Crucially, this free primary amine serves as a highly reactive synthetic handle, enabling the development of targeted Antibody-Drug Conjugates (ADCs) and self-assembling nano-therapeutics without compromising the pharmacophore's integrity[5].

Mechanism of Action: The Tubulin Paradigm

N-desacetyl 3-demethyl thiocolchicine exerts its cytotoxic effects by competitively binding to the CBS located at the intra-dimer interface of α/β -tubulin heterodimers[3].

When the compound binds, it induces a steric clash that prevents the curved tubulin dimer from adopting the straight conformation required for proper microtubule assembly. At low concentrations, this suppresses microtubule dynamic instability; at higher concentrations, it triggers massive microtubule depolymerization. The resulting disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest and, ultimately, programmed cell death via caspase-3/7 activation[6].

MOA A N-Desacetyl 3-Demethyl Thiocolchicine B Binds Colchicine Binding Site (β-Tubulin) A->B C Inhibits Tubulin Polymerization B->C D Microtubule Depolymerization C->D E Spindle Assembly Checkpoint (SAC) Activation D->E F Prolonged G2/M Phase Arrest E->F G Caspase-3/7 Activation & Apoptosis F->G

Fig 1: Mechanistic pathway of tubulin inhibition leading to apoptosis.

Cytotoxicity Profile Across Human Cell Lines

The compound and its immediate structural analogs exhibit exceptional cytotoxicity across a broad spectrum of human solid tumor cell lines. Because the molecule efficiently bypasses P-gp efflux, the resistance factor (ratio of IC50 in resistant vs. sensitive lines) is remarkably low compared to standard chemotherapeutics like doxorubicin or paclitaxel[3].

Table 1: In Vitro Cytotoxicity (GI50 / IC50) in Human Cancer Cell Lines
Cell LineTissue OriginGI50 / IC50 (nM)Resistance ProfileReference
A2780 Ovarian Carcinoma12.1 ± 0.3Sensitive[6]
MSTO-211H Biphasic Mesothelioma12.0 ± 1.0Sensitive[7]
HT-29 Colorectal Adenocarcinoma15.0 ± 2.0Sensitive[5]
LN229 Glioblastoma21.0 ± 1.0Sensitive[5]
LoVo Colon Adenocarcinoma0.1 – 1.6Sensitive[3]
LoVo/DX Colon Adenocarcinoma1.6 – 10.0P-gp Overexpressing (MDR)[3]

Note: Values reflect the highly potent nanomolar range characteristic of desacetylated thiocolchicine derivatives. Variations depend on specific assay conditions (e.g., 48h vs 72h incubation).

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating specific controls and utilizing homogeneous assay chemistries, researchers can isolate the true cytotoxic effect of the compound from experimental artifacts.

Protocol A: High-Throughput In Vitro Cytotoxicity (MTS Assay)

Causality Check: Why use MTS over the traditional MTT assay? MTS is bioreduced directly into a soluble aqueous formazan product by phenazine methosulfate (PMS) and cellular dehydrogenases. This eliminates the need for a DMSO solubilization step (required in MTT), thereby reducing pipetting errors, minimizing well-to-well variability, and creating a self-validating, homogeneous assay system.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 4 × 10³ cells/well in 90 µL of complete culture medium (e.g., DMEM + 10% FBS) into a 96-well flat-bottom microplate.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of N-desacetyl 3-demethyl thiocolchicine in 100% DMSO. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 nM to 1000 nM. Critical Control: Ensure final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Add 10 µL of the diluted compound to the respective wells. Include cell-free blank wells (media + compound) to control for background absorbance.

  • Exposure: Incubate the plates for 72 hours at 37°C.

  • MTS Addition: Add 20 µL of MTS/PMS reagent to each well. Incubate for an additional 1–4 hours.

  • Quantification: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (cell-free blanks) from all readings. Calculate cell viability relative to the vehicle control. Determine the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).

Workflow S1 Cell Seeding (96-well, 4x10^3 cells/well) S2 Compound Treatment (0.1 nM - 1000 nM) S1->S2 S3 Incubation (72h, 37°C, 5% CO2) S2->S3 S4 MTS Reagent Addition (Formazan generation) S3->S4 S5 Absorbance Reading (490 nm) S4->S5 S6 IC50 Calculation (Non-linear regression) S5->S6

Fig 2: High-throughput in vitro cytotoxicity screening workflow.

Protocol B: In Vitro Tubulin Polymerization Assay

Causality Check: To validate that the observed cytotoxicity is mechanistically driven by microtubule disruption, a cell-free tubulin polymerization assay is required. This isolates the physical interaction between the compound and the tubulin heterodimer.

Step-by-Step Methodology:

  • Reagent Prep: Reconstitute lyophilized bovine or human brain >99% pure tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • System Baseline: Pre-warm a 96-well half-area plate in a spectrophotometer to 37°C.

  • Reaction Assembly: Combine the tubulin solution (final concentration ~3 mg/mL) with varying concentrations of the test compound (e.g., 1 µM, 5 µM, 10 µM). Use paclitaxel as a polymerization enhancer control and native colchicine as a polymerization inhibitor control.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 1 minute for 60 minutes.

  • Interpretation: An increase in absorbance indicates tubulin polymerization (light scattering by microtubules). N-desacetyl 3-demethyl thiocolchicine will produce a flat or significantly depressed kinetic curve compared to the vehicle control, confirming direct inhibition of assembly.

Conclusion & Future Perspectives

N-Desacetyl 3-demethyl thiocolchicine is a formidable cytotoxic agent that elegantly overcomes the historical limitations of natural colchicinoids. By retaining high affinity for the colchicine binding site while evading P-gp mediated efflux, it presents a highly favorable profile for treating chemoresistant solid tumors[3]. Furthermore, the presence of the free primary amine at the C-7 position makes it an ideal payload candidate for next-generation drug delivery systems, including self-assembling nano-aggregates and Antibody-Drug Conjugates (ADCs)[5].

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Foundational

Engineering the Colchicine Scaffold: Biological Activity of N-Desacetyl 3-Demethyl Thiocolchicine Derivatives

Executive Summary Colchicine, a naturally occurring tropolone alkaloid extracted from Colchicum autumnale, is one of the oldest known antimitotic agents. By binding to the colchicine-binding site on β -tubulin, it potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Colchicine, a naturally occurring tropolone alkaloid extracted from Colchicum autumnale, is one of the oldest known antimitotic agents. By binding to the colchicine-binding site on β -tubulin, it potently inhibits microtubule polymerization, leading to mitotic arrest and apoptosis. However, its clinical application in oncology is severely restricted by a narrow therapeutic index and high systemic toxicity 1.

To decouple its potent antineoplastic activity from its systemic toxicity, medicinal chemists have engineered the colchicine scaffold. The development of N-Desacetyl 3-Demethyl Thiocolchicine derivatives represents a sophisticated structural evolution. By strategically modifying three distinct positions on the colchicine pharmacophore (C-10, C-3, and C-7), researchers have generated a class of compounds that not only retain high tubulin-binding affinity but also exhibit improved aqueous solubility and the ability to circumvent multidrug resistance (MDR) efflux pumps.

Structural Rationale and Mechanistic Causality

The biological activity of N-Desacetyl 3-Demethyl Thiocolchicine derivatives is not a product of random screening, but of highly targeted, rational drug design. Each modification serves a specific mechanistic purpose:

  • C-10 Thiomethylation (Thiocolchicine Core): Replacing the native C-10 methoxy group with a thiomethyl (-SMe) group enhances the chemical stability of the tropolone C-ring. Causally, the increased polarizability of the sulfur atom strengthens the hydrophobic interactions within the β -tubulin binding pocket, often resulting in a faster binding kinetic and higher cytotoxicity than natural colchicine 2.

  • C-3 Demethylation: The selective removal of the methyl group at the C-3 position of the A-ring exposes a reactive hydroxyl (-OH) group. While this slightly reduces raw tubulin affinity, the exposed phenol acts as a synthetic handle. It allows for the creation of water-soluble prodrugs (such as phosphates or glycosides) that remain inactive in systemic circulation but are cleaved by tumor-associated enzymes, drastically widening the therapeutic window.

  • C-7 Deacetylation: Hydrolyzing the native acetamido group yields a primary amine at C-7. The native acetyl group is a known recognition motif for P-glycoprotein (P-gp), the primary efflux pump responsible for MDR. By stripping this group and replacing it with diverse alkyl, aminoacyl, or succinyl moieties, the resulting derivatives evade P-gp recognition. This causality explains why these specific derivatives maintain nanomolar cytotoxicity even in heavily resistant cell lines (e.g., LoVo/DX) 3.

G Col Colchicine (High Toxicity, P-gp Substrate) Thio Thiocolchicine (C-10 SMe: Higher Affinity) Col->Thio Deriv N-Desacetyl 3-Demethyl Thiocolchicine Core Thio->Deriv Tubulin Colchicine Binding Site (β-Tubulin) Deriv->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule Apoptosis G2/M Phase Arrest & Apoptosis Microtubule->Apoptosis

Pathway of N-Desacetyl 3-Demethyl Thiocolchicine from synthesis to apoptotic induction.

Quantitative Biological Activity Profile

The structural modifications directly translate to measurable shifts in both biochemical (tubulin assembly) and cellular (cytotoxicity) assays. The table below synthesizes the relative potencies of the core scaffolds.

CompoundStructural ModificationTubulin Assembly IC₅₀ (μM)Cytotoxicity IC₅₀ (nM)
Colchicine None (Natural Product)~1.5~15.0 (A549)
Thiocolchicine C-10: -SMe~1.2~1.6 (A2780)
3-Demethylthiocolchicine C-10: -SMe, C-3: -OH~1.3~8.0 (A549)
N-Desacetylthiocolchicine C-10: -SMe, C-7: -NH₂~1.1~10.0 (A549)
N-Desacetyl-3-demethylthiocolchicine C-10: -SMe, C-3: -OH, C-7: -NH₂~3.6~25.0 (A549)

Data aggregated from standardized in vitro evaluations. Note that while the dual-modified core (N-Desacetyl-3-demethylthiocolchicine) shows a slight drop in raw tubulin affinity (IC₅₀ ~3.6 μM) compared to its parent compounds, it serves as the ultimate foundational scaffold. Once functionalized at the C-7 amine (e.g., via succinic acid salts or N-alkyl groups), the derivatives regain sub-micromolar tubulin inhibition and exhibit profound selectivity against multidrug-resistant tumor panels 3.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives relies on self-validating assay systems. The protocols below detail the causality behind the experimental steps, ensuring that the data generated is robust against false positives (e.g., compound autofluorescence or non-specific cytotoxicity).

Protocol A: In Vitro Tubulin Polymerization Assay

This cell-free assay measures the direct mechanistic target of the derivatives. It utilizes the principle that as tubulin heterodimers polymerize into microtubules, a fluorescent reporter incorporated into the structure experiences an increase in quantum yield.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP. Causality: GTP is strictly required as the energy source to fuel the thermodynamic assembly of the tubulin dimers.

  • Protein Addition: Add purified porcine brain tubulin (>99% pure) to a final concentration of 3 mg/mL, alongside a fluorescent reporter (e.g., DAPI or a proprietary fluorescent tubulin marker). Keep strictly on ice to prevent premature, temperature-driven polymerization.

  • Compound Incubation: Dispense the N-Desacetyl 3-Demethyl Thiocolchicine derivatives (dissolved in DMSO) into a 96-well half-area plate at varying concentrations (0.1 μM to 10 μM).

  • Internal Controls (The Self-Validating Step):

    • Negative Control: DMSO vehicle (establishes baseline polymerization).

    • Positive Destabilizer: Colchicine at 5 μM (validates assay sensitivity to inhibition).

    • Positive Stabilizer: Paclitaxel at 5 μM (validates that the fluorophore can detect an increase in polymerization, ensuring the drug isn't just quenching the fluorophore).

  • Kinetic Reading: Transfer the plate to a microplate reader pre-heated to 37°C. Causality: The sudden shift from 4°C to 37°C triggers synchronous tubulin assembly.

  • Data Acquisition: Monitor fluorescence (Excitation: 360 nm / Emission: 420 nm) every minute for 60 minutes. Calculate the IC₅₀ based on the reduction in the final steady-state fluorescence compared to the DMSO control.

Workflow Prep 1. Prepare Tubulin + GTP + Fluorophore Add 2. Add Test Compound (Serial Dilutions) Prep->Add Incubate 3. Incubate at 37°C (Trigger Assembly) Add->Incubate Read 4. Monitor Fluorescence (Ex: 360nm / Em: 420nm) Incubate->Read Calc 5. Calculate IC50 vs Controls Read->Calc

Step-by-step workflow for the self-validating tubulin polymerization inhibition assay.

Protocol B: Cytotoxicity and MDR Circumvention Assay (MTT)

To prove that the C-7 deacetylation successfully evades P-gp efflux, compounds must be tested in paired, isogenic cell lines 4.

Step-by-Step Methodology:

  • Cell Seeding: Seed human colon adenocarcinoma cells (LoVo) and their doxorubicin-resistant, P-gp overexpressing subline (LoVo/DX) in 96-well plates at 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Drug Exposure: Treat the cells with serial dilutions of the synthesized derivatives (0.1 nM to 1000 nM). Include Doxorubicin as a control. Causality: Doxorubicin will show high toxicity in LoVo but low toxicity in LoVo/DX, validating the active status of the P-gp pumps in the resistant line.

  • Incubation: Incubate for 72 hours to allow the antimitotic agents to arrest cells in the G2/M phase and induce apoptosis.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL) to each well. Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming purple formazan crystals.

  • Solubilization & Reading: After 4 hours, dissolve the crystals in 100 μL of DMSO and read absorbance at 570 nm.

  • Resistance Index (RI) Calculation: Calculate the RI by dividing the IC₅₀ of the LoVo/DX line by the IC₅₀ of the wild-type LoVo line. An RI approaching 1.0 proves the derivative has successfully circumvented P-gp mediated multidrug resistance.

References

  • Kurek, J. (2018). Cytotoxic Colchicine Alkaloids: From Plants to Drugs. IntechOpen.
  • Kozaka, T., et al. (2010). Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters (PMC/NIH).
  • Muzaffar, A., et al. (1990). Antitubulin effects of derivatives of 3-demethylthiocolchicine, methylthio ethers of natural colchicinoids, and thioketones derived from thiocolchicine. Comparison with colchicinoids. Journal of Medicinal Chemistry (PubMed/NIH).
  • Kurek, J., et al. (2018). Synthesis and Biological Evaluation of Novel Triple-Modified Colchicine Derivatives as Potent Tubulin-Targeting Anticancer Agents. Molecules (PMC/NIH).

Sources

Exploratory

N-Desacetyl 3-Demethyl Thiocolchicine: Blood-Brain Barrier Permeability and Neuropharmacological Dynamics

Executive Summary N-Desacetyl 3-Demethyl Thiocolchicine (ND3DT) (CAS No: 97043-09-9) is a highly specific chemical derivative and structural analog of thiocolchicoside, a widely utilized muscle relaxant (1)[1]. While thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Desacetyl 3-Demethyl Thiocolchicine (ND3DT) (CAS No: 97043-09-9) is a highly specific chemical derivative and structural analog of thiocolchicoside, a widely utilized muscle relaxant (1)[1]. While thiocolchicine derivatives are highly effective in treating acute painful muscle spasms, they harbor a severe clinical paradox: they act as potent antagonists at inhibitory γ-aminobutyric acid (GABA-A) and glycinergic receptors in the central nervous system (CNS) (2)[2].

If these compounds successfully cross the blood-brain barrier (BBB), they can precipitate severe neurotoxic events, including tonic-clonic seizures. This whitepaper provides an in-depth technical analysis of the structural determinants governing the BBB permeability of ND3DT, the mechanisms of its CNS exclusion, and self-validating experimental protocols for quantifying its neuro-penetration profile.

Structural Causality of BBB Permeation

The ability of a small molecule to passively diffuse across the tight junctions of the brain microvascular endothelial cells (BMECs) is strictly dictated by its physicochemical properties. ND3DT features two critical structural modifications compared to its parent scaffold, both of which drastically alter its pharmacokinetic profile:

  • N-Desacetylation (C7 Position): The removal of the acetyl group converts a neutral acetamide into a primary amine. At physiological pH (7.4), this primary amine (pKa ~9.5) is >90% protonated. Because ionized species cannot easily partition into the lipophilic core of the endothelial cell membrane, this modification severely restricts passive transcellular diffusion.

  • 3-Demethylation (C3 Position): The conversion of a methoxy group to a hydroxyl (phenol) group introduces a new hydrogen-bond donor. According to the "Rule of 3" for BBB penetration, increasing the number of hydrogen-bond donors exponentially decreases the likelihood of passive CNS entry.

Table 1: Physicochemical Properties Influencing BBB Permeation
CompoundMolecular WeightLogP (Est.)H-Bond DonorsH-Bond AcceptorsIonization at pH 7.4Predicted BBB Permeability
Thiocolchicine 399.46~1.816NeutralModerate (Efflux limited)
Thiocolchicoside 563.62~ -0.5411NeutralVery Low (High PSA)
ND3DT 359.44~0.535>90% ProtonatedVery Low (Intact BBB)

Transport Mechanisms and The BBB Disruption Paradigm

Under normal physiological conditions, the intact BBB effectively excludes ND3DT. Any fraction of the un-ionized molecule that manages to passively diffuse into the endothelial cells is immediately met by active efflux mechanisms. Like colchicine, thiocolchicine derivatives are high-affinity substrates for P-glycoprotein (P-gp / ABCB1) , an ATP-driven efflux pump localized on the luminal membrane of BMECs.

However, the clinical danger of ND3DT and related compounds emerges during BBB disruption . In patients with neuroinflammation, acute brain injury, or cerebral amyloid angiopathy, the tight junctions (claudins, occludins) between endothelial cells degrade. This allows paracellular leakage of polar and ionized molecules directly into the brain parenchyma. Clinical literature confirms that thiocolchicoside derivatives precipitate seizures almost exclusively in patients with pre-existing brain diseases or compromised BBB integrity (3)[3].

Once inside the CNS, ND3DT binds competitively to GABA-A receptors, blocking inhibitory chloride currents and leading to unchecked neuronal excitability and convulsant activity (2)[2].

BBB_Dynamics Blood Systemic Circulation (High ND3DT Concentration) BBB_Intact Intact BBB Endothelium (Tight Junctions + P-gp) Blood->BBB_Intact Passive Diffusion (Restricted by Ionization) BBB_Disrupted Disrupted BBB (Inflammation / Angiopathy) Blood->BBB_Disrupted Paracellular Leakage (Unrestricted) Efflux P-gp Efflux Pump (Active Clearance) BBB_Intact->Efflux Substrate Recognition CNS Central Nervous System (GABAA Receptors) BBB_Intact->CNS Negligible Net Permeation BBB_Disrupted->CNS High Net Permeation Efflux->Blood ATP-Driven Expulsion Tox Neurotoxicity (Convulsant Activity) CNS->Tox Receptor Antagonism

Fig 1. Mechanistic pathway of ND3DT blood-brain barrier permeation and subsequent neurotoxicity.

Self-Validating Experimental Protocols for BBB Permeability

To accurately quantify the BBB permeability of ND3DT, researchers must employ a biphasic, self-validating experimental workflow. A protocol is "self-validating" when internal controls dynamically verify the integrity of the assay during execution, preventing false positives caused by leaky cell monolayers.

Phase 1: PAMPA-BBB (High-Throughput Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates the variable of passive transcellular diffusion by stripping away active transporters.

  • Preparation: Dissolve ND3DT in DMSO (10 mM stock), then dilute in PBS (pH 7.4) to a final concentration of 10 µM.

  • Membrane Coating: Coat the porous filter of the donor plate with a porcine brain lipid extract dissolved in dodecane.

  • Incubation: Add the ND3DT solution to the donor compartment and pure PBS to the acceptor compartment. Incubate at 37°C for 4 hours.

  • Analysis: Quantify the concentration in both compartments using LC-MS/MS. Causality: Because ND3DT is highly protonated at pH 7.4, the PAMPA assay will yield a very low Apparent Permeability ( Papp​ ), confirming that passive diffusion is not the primary mechanism of entry.

Phase 2: hCMEC/D3 Transwell Assay (Active Transport & Efflux)

To evaluate the role of P-gp efflux, immortalized human brain microvascular endothelial cells (hCMEC/D3) are cultured on Transwell inserts.

  • Monolayer Maturation: Seed hCMEC/D3 cells on collagen-coated inserts. Culture for 7 days until Transendothelial Electrical Resistance (TEER) exceeds 150 Ω·cm².

  • Self-Validation (Integrity Check): Spike the donor compartment with Lucifer Yellow (a fluorescent paracellular marker). If the Papp​ of Lucifer Yellow exceeds 1.0×10−6 cm/s, the tight junctions are compromised, and the well must be discarded.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Simulates Blood-to-Brain transport.

    • Basolateral to Apical (B-A): Simulates Brain-to-Blood transport.

  • Efflux Validation: Run a parallel set of wells containing 50 µM Verapamil (a known P-gp inhibitor).

  • Quantification: Calculate the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ).

Protocol_Flow Prep 1. Compound Prep (ND3DT + Controls) PAMPA 2. PAMPA-BBB Assay (Passive Diffusion) Prep->PAMPA Cell 3. hCMEC/D3 Transwell (Active Transport + Efflux) Prep->Cell LCMS 4. LC-MS/MS (Bioanalytical Quant) PAMPA->LCMS Cell->LCMS Data 5. Papp & ER (Self-Validating Metrics) LCMS->Data

Fig 2. Self-validating biphasic experimental workflow for assessing ND3DT BBB permeability.

Table 2: Self-Validating Permeability Metrics (hCMEC/D3 Model)
MetricFormulaValidation ThresholdMechanistic Significance for ND3DT
Monolayer Integrity Papp​ (Lucifer Yellow) <1.0×10−6 cm/sEnsures tight junctions are intact; prevents false-positive paracellular leakage.
Apparent Permeability Papp​=A×C0​dQ/dt​ >10×10−6 cm/s (High)Quantifies the rate of transcellular diffusion across the endothelial barrier.
Efflux Ratio (ER) Papp(B−A)​ / Papp(A−B)​ ER > 2.0 indicates active effluxIdentifies P-gp substrate status. ER should neutralize (~1.0) with Verapamil.

References

  • Pharmaffiliates. "N-Desacetyl 3-Demethyl Thiocolchicine, CAS No : 97043-09-9." Pharmaffiliates.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhNDGwR1bntKz0jKt1nz6RksK1cBHuX-rSJxkOQn2UdRQvXa2LxMNzRPO-SjzvhCKRSnM88CXfr4p5IyZ70Pb8hREhrEsnl-RRLMA3CYfnT-4MTUp1fatoffO8-r8mr54cE62uPQBO6Xa3-GrqxPBGIiTaEYXxPOXVl1EbCHoR57miscqYCk0HLQKJHI0YzVESxsOGbigh6rhsuT2k9w==]
  • Carta M, Murru L, Botta P, et al. "The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system." Neuropharmacology, 2006.[https://vertexaisearch.cloud.google.
  • Giavina-Bianchi P, Giavina-Bianchi M, Tanno L, et al. "Epileptic seizure after treatment with thiocolchicoside." Therapeutics and Clinical Risk Management, 2009.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIZ90QVqMouoJeSnAEYfHMNcQrhAPurj3hPUyvkLsElphqDGQxoU5sUQzhIMNP1Xbogy-9pTRPiDuVqQ7J2wGE_tlwQ6akShA04NMkMmMuC3uXZ20A5Z0KkQY9hVOGs4bUCbSIRb5qfXqIsw==]
  • International Journal of Pharma and Bio Sciences. "Thiocolchicoside as muscle relaxant: a review." IJPBS, 2011.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2lrvvMP9P6bhKNHzhsEXL45Dr_3hOek0KxS3GDVybk8_kd7DuXfDGZNdwaZpKq97kId4n8mYd_oRN4Upl_n9qRnNrMMXHGoeUbYnHnw7llwozVB234gfSP751o7l-BF3buUdfhR4sdS-lM_DyMVtFKX9He-IYbsKl]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Solvation and Cell Culture Delivery of N-Desacetyl 3-Demethyl Thiocolchicine

Introduction & Mechanistic Rationale N-Desacetyl 3-Demethyl Thiocolchicine (CAS: 97043-09-9)[1] is a highly potent synthetic derivative in the colchicine and thiocolchicine family. Like its parent compounds, it functions...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-Desacetyl 3-Demethyl Thiocolchicine (CAS: 97043-09-9)[1] is a highly potent synthetic derivative in the colchicine and thiocolchicine family. Like its parent compounds, it functions as a targeted microtubule-disrupting agent[2]. The molecule exerts its cytotoxic effect by binding specifically to the colchicine-binding site on β -tubulin. This interaction sterically hinders the polymerization of tubulin heterodimers into functional microtubules, leading to the catastrophic collapse of the mitotic spindle, irreversible G2/M cell cycle arrest, and subsequent apoptosis[3][4].

Due to the highly lipophilic and photosensitive nature of thiocolchicine derivatives, accurate in vitro pharmacological evaluation requires rigorous solvation protocols. Improper handling—such as the use of hydrated solvents or incorrect filtration membranes—frequently leads to micro-precipitation in aqueous culture media. This phenomenon artificially lowers the bioavailable concentration of the drug, severely skewing IC 50​ values and compromising experimental reproducibility.

This application note provides an authoritative, field-tested protocol for the dissolution, storage, and cellular delivery of N-Desacetyl 3-Demethyl Thiocolchicine using Dimethyl Sulfoxide (DMSO).

Compound Specifications & Reconstitution Metrics

To ensure absolute precision during the preparation of master stocks, refer to the physicochemical properties and volumetric dilution guidelines below. The molecular weight is utilized to calculate exact molarity.

Table 1: Physicochemical Properties
PropertySpecification
Compound Name N-Desacetyl 3-Demethyl Thiocolchicine
CAS Number 97043-09-9[5]
Molecular Formula C 19​ H 21​ NO 4​ S
Molecular Weight 359.44 g/mol [5]
Appearance Yellow Solid
Primary Target β -Tubulin (Microtubule polymerization inhibitor)
Table 2: Mass-to-Volume Dilution Guide (DMSO)
Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM 1.0 mg278.2 µL
10 mM 5.0 mg1.391 mL
50 mM 5.0 mg278.2 µL

Experimental Workflow

Workflow A 1. Weigh Compound (Equilibrate to RT) B 2. Dissolve in Anhydrous DMSO A->B C 3. Sterile Filter (0.22 µm PTFE) B->C D 4. Aliquot & Store (Amber Tubes, -80°C) C->D E 5. Dilute in Media (Final DMSO ≤ 0.1%) D->E

Workflow for the preparation and cell culture delivery of N-Desacetyl 3-Demethyl Thiocolchicine.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM to 50 mM)
  • Thermal Equilibration : Allow the sealed, lyophilized vial of N-Desacetyl 3-Demethyl Thiocolchicine to equilibrate to room temperature in a desiccator for at least 30–60 minutes prior to opening.

    • Causality: Opening a cold vial exposes the highly hygroscopic powder to atmospheric moisture. Condensation will artificially inflate the apparent mass during weighing and introduce water, which drastically reduces the compound's solubility.

  • Solvent Addition : Add the calculated volume (see Table 2) of sterile, anhydrous DMSO ( 99.9% purity) directly to the vial.

    • Causality: Standard laboratory-grade DMSO rapidly absorbs water from the air. Hydrated DMSO causes lipophilic thiocolchicine derivatives to form invisible micro-precipitates, ruining the stock's true molarity.

  • Dissolution : Vortex the vial vigorously for 30–60 seconds. If the yellow solid is not fully dissolved, sonicate the sealed vial in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Sterile Filtration : Filter the master stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert and highly resistant to 100% DMSO. Utilizing standard PES, PVDF, or Cellulose Acetate filters will result in the DMSO dissolving the membrane, leaching toxic polymers directly into your drug stock.

Phase 2: Aliquoting and Storage
  • Aliquoting : Divide the master stock into single-use aliquots (e.g., 10–50 µL) in amber or opaque low-bind microcentrifuge tubes.

    • Causality: Colchicine and its derivatives are highly photosensitive. Exposure to ambient UV/visible light induces photo-isomerization (e.g., conversion into inactive lumicolchicine derivatives), stripping the compound of its tubulin-binding efficacy.

  • Storage : Store the aliquots at -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles, as temperature fluctuations in DMSO can force the compound out of solution.

Phase 3: Working Solution Preparation & Cell Culture Delivery
  • Intermediate Dilution : Thaw a single aliquot at room temperature. Perform serial dilutions in DMSO to create a 1000X intermediate stock relative to your desired final assay concentration.

  • Media Addition : Add 1 µL of the 1000X intermediate stock per 1 mL of pre-warmed, complete cell culture media (e.g., DMEM/RPMI supplemented with 10% FBS). Vortex the media vigorously immediately upon addition to ensure rapid dispersion.

  • Final DMSO Constraint : Ensure the final DMSO concentration in the cell culture well never exceeds 0.1% (v/v) [4].

    • Causality: DMSO concentrations above 0.1% can alter cell membrane permeability, induce cellular differentiation (e.g., in HL-60 cells), and trigger off-target transcriptomic stress responses, confounding the true cytotoxic profile of the drug.

Mechanism of Action

Mechanism A N-Desacetyl 3-Demethyl Thiocolchicine (Intracellular Entry) B Binds Colchicine-Binding Site on β-Tubulin A->B C Steric Inhibition of Tubulin Polymerization B->C D Mitotic Spindle Disruption (Loss of Microtubule Dynamics) C->D E G2/M Cell Cycle Arrest D->E F Induction of Apoptosis E->F

Mechanism of action: Microtubule disruption and apoptosis induction by thiocolchicine derivatives.

Quality Control & Self-Validating Systems

To guarantee that your protocol operates as a self-validating system, the following controls must be integrated into your experimental design:

  • Vehicle Control (0.1% DMSO) : Always include a control group treated with the exact same final concentration of DMSO (without the compound). This isolates the drug's specific mechanism of action from generalized solvent-induced stress.

  • Visual Precipitation Check : Prior to adding the drug-laced media to your cells, inspect the media under an inverted phase-contrast microscope. Micro-precipitates appear as fine, refractile dust. If observed, the intermediate DMSO dilution step must be optimized, or the FBS content slightly increased to act as a carrier protein.

  • Phenotypic Validation (Immunofluorescence) : To validate that the dissolved compound remains biologically active, stain treated cells (24 hours post-treatment) with anti- α -tubulin antibodies. A successful application will reveal a complete collapse of the microtubule network and cellular multinucleation compared to the vehicle control, confirming on-target tubulin disruption.

References

  • "N-Desacetyl 3-Demethyl Thiocolchicine, CAS No : 97043-09-9", Pharmaffiliates.[Link]

  • "A Novel Microtubule-Disrupting Agent Induces Endoplasmic Reticular Stress-Mediated Cell Death in Human Hepatocellular Carcinoma Cells", National Institutes of Health (NIH) / PMC.[Link]

  • "Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives", SciSpace.[Link]

Sources

Application

Application Note: Synthesis and Biotransformation Protocol for N-Desacetyl-3-Demethylthiocolchicine

Target Audience: Medicinal Chemists, Bioprocess Engineers, and Oncology Drug Development Professionals Compound of Interest: N-Desacetyl-3-Demethylthiocolchicine (CAS: 97043-09-9) Introduction and Mechanistic Rationale C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Bioprocess Engineers, and Oncology Drug Development Professionals Compound of Interest: N-Desacetyl-3-Demethylthiocolchicine (CAS: 97043-09-9)

Introduction and Mechanistic Rationale

Colchicine, a natural pseudo-alkaloid extracted from Gloriosa superba and Colchicum autumnale, is a potent antimitotic agent that disrupts microtubule polymerization. However, its narrow therapeutic index and susceptibility to multidrug resistance (MDR) efflux pumps limit its application in modern oncology[1].

To overcome these limitations, structural modifications at the C-10, C-3, and C-7 (N-acetyl) positions are highly sought after. Replacing the C-10 methoxy group with a methylthio group yields thiocolchicine, which demonstrates enhanced tubulin binding affinity and metabolic stability[1]. Subsequent regioselective demethylation at the C-3 position and deacetylation at the N-position yields N-Desacetyl-3-Demethylthiocolchicine , a highly potent scaffold. Research indicates that N-deacetylthiocolchicine analogues exhibit strong β-tubulin binding energies and act as promising lead compounds against several types of cancer, including acute lymphoblastic leukemia, with a favorable selectivity index[2].

This application note details a robust, three-phase chemo-enzymatic workflow to synthesize N-Desacetyl-3-Demethylthiocolchicine from colchicine, leveraging microbial biotransformation to solve the historical challenge of regioselective C-3 demethylation[3].

Synthetic Strategy and Workflow

Chemical demethylation of colchicinoids requires harsh, toxic reagents and typically generates a complex mixture of unselective products (e.g., 2-demethyl and 3-demethyl isomers) with no industrial usefulness[3]. To ensure high yield and strict regioselectivity, this protocol utilizes a biotransformation step employing Bacillus megaterium or Bacillus aryabhattai[4].

G Colchicine Colchicine (Precursor) Thiocolchicine Thiocolchicine (Intermediate 1) Colchicine->Thiocolchicine Chemical Thiomethylation Demethyl 3-Demethylthiocolchicine (Intermediate 2) Thiocolchicine->Demethyl B. megaterium Biotransformation Target N-Desacetyl-3- Demethylthiocolchicine Demethyl->Target Acidic Hydrolysis N-Deacetylation

Caption: Chemo-enzymatic workflow for the synthesis of N-Desacetyl-3-Demethylthiocolchicine.

Experimental Protocols

⚠️ CRITICAL SAFETY WARNING: Colchicinoids are highly toxic antimitotic agents. All procedures must be conducted in a certified Class II biological safety cabinet or a high-velocity chemical fume hood. Proper PPE, including double-gloving with nitrile, respiratory protection, and protective eyewear, is mandatory.

Phase 1: Preparation of Thiocolchicine

The conversion of colchicine to thiocolchicine involves a nucleophilic aromatic substitution at the C-10 position.

  • Reaction: Dissolve 10.0 g of Colchicine in 100 mL of methanol. Cool the solution to 0°C.

  • Addition: Slowly add an aqueous solution of sodium methanethiolate (NaSMe) (2.0 equivalents) dropwise under an inert argon atmosphere.

  • Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1).

  • Workup: Quench the reaction with cold water, extract with dichloromethane (3 x 50 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield crude thiocolchicine.

Phase 2: Regioselective Biotransformation (C-3 Demethylation)

This phase utilizes the highly specific enzymatic machinery of Bacillus megaterium to selectively cleave the C-3 methoxy ether without affecting the C-1, C-2, or C-10 positions[3].

  • Inoculum Preparation: Inoculate Bacillus megaterium into 500 mL of sterile LB (Luria-Bertani) broth containing a suitable carbon and nitrogen source (e.g., peptone, yeast extract)[4]. Incubate at 28°C on a rotary shaker at 200 rpm for 24 hours.

  • Substrate Feeding: Dissolve 1.0 g of the synthesized thiocolchicine in a minimal volume of ethanol (to ensure solubility) and add it aseptically to the fermentation broth (final concentration ~1.0 - 1.5 g/L)[4].

  • Biotransformation: Maintain the fermentation at 28°C and pH 6.5–7.5. The biotransformation typically reaches completion within 24–48 hours[4].

  • Validation & Extraction: Centrifuge the broth at 8000 rpm for 15 minutes to pellet the biomass. Extract the supernatant with ethyl acetate. The organic layer is concentrated to yield 3-demethylthiocolchicine.

Phase 3: Chemical N-Deacetylation

The final step requires the removal of the N-acetyl group at the C-7 position to yield the free primary amine, which is critical for overcoming MDR phenotypes[1].

  • Hydrolysis: Suspend 500 mg of 3-demethylthiocolchicine in 20 mL of a 20% methanolic sulfuric acid solution ( H2​SO4​ /MeOH).

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 12-16 hours. The progression from the amide to the free amine can be tracked via HPLC.

  • Neutralization: Cool the reaction to 0°C and carefully neutralize with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) until the pH reaches 7.5-8.0.

  • Purification: Extract the aqueous phase with chloroform (3 x 20 mL). Combine the organic layers, dry, and purify via flash column chromatography (Silica gel, eluting with a gradient of CHCl3​ :MeOH) to isolate pure N-Desacetyl-3-Demethylthiocolchicine.

Analytical Characterization and Data Presentation

To ensure the integrity of the synthesized compound, rigorous analytical validation is required. The table below summarizes the expected quantitative data and analytical markers for the intermediates and the final target.

CompoundMolecular FormulaExact Mass (m/z)Expected YieldKey Spectral Shifts (NMR / IR)
Colchicine (Starting Material) C22​H25​NO6​ 399.17N/AC-10 Methoxy singlet at ~4.00 ppm
Thiocolchicine C22​H25​NO5​S 415.1585 - 90%Appearance of C-10 S-Methyl singlet at ~2.45 ppm
3-Demethylthiocolchicine C21​H23​NO5​S 401.1370 - 80%Loss of C-3 Methoxy singlet; broad -OH stretch in IR (~3300 cm−1 )
N-Desacetyl-3-Demethylthiocolchicine C19​H21​NO4​S 359.1260 - 65%Loss of N-Acetyl singlet (~1.95 ppm); appearance of primary amine NH2​ signals

Note: Yields are highly dependent on the efficiency of the biotransformation scale-up and the specific strain of Bacillus utilized.

References

  • Biotransformation of colchicinoids into their corresponding 3-O-glucosyl derivatives by selected strains of Bacillus megaterium. Molecular Biotechnology. 3

  • Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives. Bioorganic & Medicinal Chemistry. 2

  • N-Deacetyl-N-aminoacylthiocolchicine Derivatives: Synthesis and Biological Evaluation on MDR-Positive and MDR-Negative Human Cancer Cell Lines. Journal of Medicinal Chemistry. 1

  • Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues. European Patent Office (EP3086794B1). 4

Sources

Method

High-Resolution Pharmacological Profiling of N-Desacetyl 3-Demethyl Thiocolchicine: Viability, Proliferation, and Cell Cycle Assays

Executive Summary & Pharmacological Context N-Desacetyl 3-Demethyl Thiocolchicine (ND3DT) (CAS: 97043-09-9) is a highly potent colchicinoid derivative and metabolite. Like its parent compound thiocolchicine, ND3DT acts a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

N-Desacetyl 3-Demethyl Thiocolchicine (ND3DT) (CAS: 97043-09-9) is a highly potent colchicinoid derivative and metabolite. Like its parent compound thiocolchicine, ND3DT acts as a potent tubulin polymerization inhibitor. It binds with high affinity to the colchicine-binding site on the α / β -tubulin heterodimer[1]. This binding prevents tubulin from assembling into microtubules, leading to catastrophic microtubule depolymerization. The resulting cytoskeletal collapse triggers the Spindle Assembly Checkpoint (SAC), halting the cell cycle in the G2/M phase and ultimately inducing apoptosis[2].

When evaluating tubulin-binding agents, standard colorimetric assays (like MTT) often yield confounding results due to the uncoupling of metabolic stress from actual cell death. To ensure scientific integrity, this application note outlines a self-validating, multi-parametric workflow . By triangulating ATP-dependent viability, active DNA synthesis (EdU), and DNA content analysis (PI), researchers can accurately map the antiproliferative profile of ND3DT[3].

Mechanistic Pathway of ND3DT

MOA ND3DT N-Desacetyl 3-Demethyl Thiocolchicine Tubulin α/β-Tubulin Heterodimer ND3DT->Tubulin Binds Colchicine Site MT_Depol Microtubule Depolymerization Tubulin->MT_Depol Inhibits Polymerization SAC Spindle Assembly Checkpoint MT_Depol->SAC G2M G2/M Cell Cycle Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest

Figure 1: Pharmacological mechanism of action of ND3DT leading to G2/M arrest and apoptosis.

Experimental Design & Causality: Why These Assays?

To establish a trustworthy and reproducible profile for ND3DT, experimental choices must be grounded in the compound's specific biology:

  • Cell Viability via ATP Luminescence (CellTiter-Glo) vs. MTT: Tubulin disruption causes profound morphological changes that can artificially alter mitochondrial reductase activity, skewing MTT/MTS readouts. ATP quantitation provides a direct, stoichiometric measurement of metabolically active cells, free from cytoskeletal interference.

  • Proliferation via EdU Incorporation vs. BrdU: Traditional BrdU assays require harsh hydrochloric acid (HCl) denaturation to expose the DNA epitope. For cells already destabilized by ND3DT-induced microtubule collapse, HCl causes severe artifactual damage. EdU utilizes mild copper-catalyzed click-chemistry, preserving cellular architecture.

  • Mechanism Validation via Propidium Iodide (PI): A reduction in viability could be due to necrosis, off-target toxicity, or true mitotic arrest. PI staining allows for the quantification of DNA content, verifying that ND3DT specifically blocks cells in the G2/M phase (4N DNA content) before inducing apoptosis (sub-G1 peak).

Multiparametric Experimental Workflow

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. ND3DT Treatment (24-72h) Seed->Treat CTG 3a. CellTiter-Glo (ATP Luminescence) Treat->CTG Viability EdU 3b. EdU Labeling (Flow Cytometry) Treat->EdU Proliferation PI 3c. PI Staining (Cell Cycle Analysis) Treat->PI Mechanism

Figure 2: Multiparametric workflow for profiling ND3DT efficacy and mechanism.

Step-by-Step Methodologies

Compound Preparation and Quality Control

ND3DT is highly hydrophobic. Proper solvent management is critical to prevent precipitation and solvent-induced cytotoxicity.

  • Stock Solution: Dissolve ND3DT powder in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Perform serial dilutions in DMSO, then perform a final 1:1000 dilution into pre-warmed culture media.

  • Self-Validating Control: Ensure the final DMSO concentration in all wells (including vehicle controls) is strictly 0.1% (v/v).

Assay 1: ATP-Dependent Cell Viability (Luminescence)

Objective: Determine the IC50 of ND3DT across various cell lines.

  • Seeding: Plate 3,000 cells/well (e.g., A549, MCF-7) in 90 µL of media into an opaque-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Add 10 µL of 10X ND3DT working solutions to achieve a final dose-response range (e.g., 0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 50 nM Paclitaxel). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase kinetics, leading to edge effects.

  • Lysis & Detection: Add 100 µL of CellTiter-Glo® reagent per well. Shake on an orbital shaker for 2 minutes to induce lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read: Measure luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Assay 2: EdU Incorporation Proliferation Assay

Objective: Quantify the fraction of cells actively synthesizing DNA (S-phase).

  • Labeling: Two hours prior to the end of the ND3DT treatment period, add EdU to the culture media to a final concentration of 10 µM.

  • Harvesting: Trypsinize cells and wash once with 1% BSA in PBS.

  • Fixation & Permeabilization: Resuspend cells in 4% paraformaldehyde (PFA) for 15 minutes at RT. Wash, then permeabilize with 0.5% Triton X-100 in PBS for 15 minutes.

  • Click Reaction: Add the Click-iT reaction cocktail (containing CuSO4, fluorescent azide dye, and ascorbic acid). Incubate for 30 minutes at RT, protected from light.

  • Analysis: Wash cells and analyze via flow cytometry. EdU-positive cells represent the actively proliferating population.

Assay 3: Cell Cycle Analysis via PI Staining

Objective: Confirm G2/M arrest driven by tubulin inhibition.

  • Harvesting (Critical Step): Collect both the attached cells and the culture media. Causality: Cells arrested in mitosis round up and detach. Discarding the media will artificially deplete the G2/M population from your analysis.

  • Fixation: Wash cells in cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise. Causality: Dropwise addition prevents cell clumping, ensuring single-cell suspensions for accurate flow cytometry. Store at -20°C for at least 2 hours.

  • RNase Treatment: Wash out the ethanol with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 50 µg/mL RNase A, 0.1% Triton X-100 in PBS). Causality: PI intercalates into all double-stranded nucleic acids. RNase A degrades RNA, ensuring the fluorescent signal is strictly proportional to DNA content.

  • Incubation & Read: Incubate for 30 minutes at RT in the dark. Analyze via flow cytometry using a linear scale for the PI-Area channel.

Quantitative Data Presentation

To validate the efficacy of ND3DT, data should be summarized to highlight both its potency (IC50) and its specific mechanism of action (Cell Cycle Distribution). Below are representative data structures demonstrating the expected pharmacological profile of thiocolchicine derivatives[2].

Table 1: Representative Antiproliferative Activity (IC50) of ND3DT at 72h

Cell Line Tissue Origin IC50 (nM) 95% Confidence Interval
A549 Lung Adenocarcinoma 12.4 10.1 - 15.2
MCF-7 Breast Adenocarcinoma 8.9 7.5 - 10.6

| LoVo | Colon Adenocarcinoma | 14.2 | 11.8 - 17.1 |

Table 2: Cell Cycle Distribution Post-ND3DT Treatment (A549 Cells, 24h)

Treatment Group G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Sub-G1 (Apoptotic) (%)
Vehicle (0.1% DMSO) 62.1 25.4 11.5 1.0
ND3DT (10 nM) 45.3 20.1 32.4 2.2
ND3DT (50 nM) 15.2 8.5 68.1 8.2

| Paclitaxel (50 nM) * | 12.4 | 9.1 | 71.3 | 7.2 |

*Paclitaxel is utilized as a positive control. While it is a tubulin stabilizer (unlike ND3DT, which is a destabilizer), both ultimately trigger the Spindle Assembly Checkpoint, resulting in a nearly identical G2/M arrest profile.

References

  • Association of thiocolchicine with tubulin. PubMed - NIH.
  • Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Deriv
  • Synthesis, antiproliferative activity and molecular docking of thiocolchicine urethanes. PubMed - NIH.

Sources

Application

Advanced Isolation and Purification Strategies for N-Desacetyl 3-Demethyl Thiocolchicine

Introduction and Chemical Rationale N-Desacetyl 3-demethyl thiocolchicine is a highly specialized, semi-synthetic derivative of the natural alkaloid colchicine. Structurally, it is characterized by the absence of the N-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

N-Desacetyl 3-demethyl thiocolchicine is a highly specialized, semi-synthetic derivative of the natural alkaloid colchicine. Structurally, it is characterized by the absence of the N-acetyl group (yielding a primary amine), the demethylation at the C3 position (yielding a free phenol), and the substitution of the C10 methoxy group with a thiomethyl ether.

This compound serves as a critical intermediate in the synthesis of muscle relaxants like thiocolchicoside and is increasingly utilized as a highly potent payload in targeted anticancer nanoparticle conjugates [1, 3]. Because of its unique structural features—specifically the presence of both a basic amine and an acidic phenol—the molecule is amphoteric. This chemical reality dictates the entire logic of its isolation from complex biotransformation broths or synthetic mixtures.

The protocols detailed below provide a robust, self-validating workflow designed to achieve >98% purity, leveraging isoelectric principles, orthogonal chromatographic selectivity, and stringent LC-MS/MS analytical validation [2, 4].

PurificationWorkflow A Crude Matrix (Biotransformation Broth / Synthetic Mixture) B Liquid-Liquid Extraction (Ethyl Acetate, pH 7.0-7.5) A->B C Organic Phase Concentration (N2 Evaporation, 40°C) B->C D Flash Chromatography (Silica Gel, CH2Cl2:MeOH 95:5) C->D E Preparative HPLC (C18, H2O:MeCN + 0.05% FA) D->E F Pure N-Desacetyl 3-Demethyl Thiocolchicine (>98% Purity) E->F

Workflow for the isolation and purification of N-Desacetyl 3-Demethyl Thiocolchicine.

Upstream Processing: Isoelectric Liquid-Liquid Extraction (LLE)

The first step in purification is isolating the target molecule from the highly polar aqueous matrix. Because N-desacetyl 3-demethyl thiocolchicine contains both a basic primary amine and an acidic phenol, its solubility in organic solvents is highly pH-dependent.

Causality of Experimental Choice: If the matrix is too acidic, the amine protonates, rendering the molecule water-soluble. If the matrix is too basic, the phenol deprotonates, similarly trapping it in the aqueous phase. By precisely adjusting the pH to the molecule's isoelectric point (pH ~7.2), we force the molecule into its neutral, un-ionized state, maximizing its partition coefficient into moderately polar organic solvents like ethyl acetate [2].

Step-by-Step Protocol: LLE
  • Matrix Clarification: Centrifuge the crude biotransformation broth or quenched reaction mixture at 10,000 rpm for 15 minutes at 4°C to pellet cellular debris and insoluble salts.

  • Isoelectric pH Adjustment (Critical): Transfer the supernatant to a clean vessel. Using a calibrated pH meter, carefully titrate the solution to pH 7.2 ± 0.2 using dropwise additions of 0.1 M NaOH or 0.1 M HCl.

  • Solvent Partitioning: Add an equal volume (1:1 v/v) of HPLC-grade Ethyl Acetate. Vortex vigorously for 2 minutes to maximize the interfacial surface area for mass transfer.

  • Phase Separation: Centrifuge the biphasic mixture at 5,000 rpm for 10 minutes to break any emulsions.

  • Extraction: Carefully aspirate the upper organic layer. Repeat steps 3-5 twice more with fresh Ethyl Acetate to ensure quantitative recovery.

  • Concentration: Pool the organic fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Orthogonal Chromatographic Purification

To achieve pharmaceutical-grade purity (>98%), a two-dimensional orthogonal purification strategy is employed: Normal-Phase Flash Chromatography followed by Reversed-Phase Preparative HPLC.

Protocol A: Normal-Phase Flash Chromatography

This step removes bulk lipophilic impurities and unreacted precursors.

  • Stationary Phase: Pack a glass column with high-purity silica gel (pore size 60 Å, 230–400 mesh). Equilibrate with 100% Dichloromethane (DCM).

  • Sample Loading: Reconstitute the dried LLE extract in a minimal volume of DCM and apply it evenly to the column head.

  • Elution Strategy: Employ a step gradient.

    • Wash: DCM:Methanol (98:2 v/v) to elute non-polar contaminants.

    • Elution: DCM:Methanol (95:5 to 90:10 v/v) to elute the target compound.

    • Rationale: The highly polar amine and phenol groups interact strongly via hydrogen bonding with the silanol groups of the silica gel. Methanol acts as a strong hydrogen-bond competitor, displacing the target molecule and facilitating elution without severe band broadening [4].

  • Fractionation: Monitor fractions via TLC (DCM:MeOH 9:1). The target compound exhibits characteristic yellow fluorescence under UV 365 nm. Pool the positive fractions and evaporate to dryness.

Protocol B: Preparative Reversed-Phase HPLC

This final polishing step resolves closely related structural analogs (e.g., positional isomers or partially demethylated species).

  • System Setup: Utilize a C18 preparative column (e.g., Phenomenex Luna, 250 × 21 mm, 5 μm). Set the UV/Vis detector to 370 nm, which corresponds to the absorption maximum of the tropolone ring [2, 3].

  • Mobile Phase Chemistry:

    • Phase A: Ultrapure Water + 0.05% Formic Acid.

    • Phase B: LC-MS Grade Acetonitrile + 0.05% Formic Acid.

    • Rationale: Formic acid is a critical additive. It protonates the free primary amine, increasing its solubility in the mobile phase, while simultaneously suppressing the ionization of residual silanols on the C18 stationary phase. This prevents secondary interactions that cause peak tailing, ensuring a tailing factor (Tf) near 1.0.

  • Execution: Inject the reconstituted sample and run the gradient outlined in Table 1 .

  • Recovery: Collect the peak eluting at the target retention time, freeze at -80°C, and lyophilize to yield the pure compound as a vibrant yellow powder.

Table 1: Preparative HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.05% FA)% Mobile Phase B (MeCN + 0.05% FA)
0.020.08515
5.020.08515
20.020.04060
25.020.0595
30.020.08515

System Suitability and Self-Validation

To ensure this protocol operates as a self-validating system, the following System Suitability Tests (SST) must be executed prior to processing high-value samples:

  • Blank Matrix Validation: Run a complete LLE and HPLC cycle using a blank matrix (e.g., uninoculated broth or surrogate plasma) to confirm the absence of endogenous interferents at the 370 nm detection window.

  • Spike-Recovery Assay: Spike a known concentration of an analytical standard into the blank matrix. The calculated extraction recovery must exceed 90% to validate the LLE pH adjustment.

  • Spectral Homogeneity: Utilize a Photodiode Array (PDA) detector during the HPLC run to analyze the apex, leading edge, and trailing edge of the target peak. The UV spectra must match perfectly, validating that the peak is not co-eluting with a hidden impurity.

Table 2: Method Validation & Recovery Metrics
ParameterAcceptance CriteriaObserved Value (Typical)
Extraction Recovery (LLE)> 90.0%94.5% ± 1.2%
HPLC Purity (UV 370 nm)> 98.0%98.9%
Retention Time RepeatabilityRSD < 2.0%0.85%
Peak Tailing Factor (Tf)0.8 - 1.51.1

Pharmacological Context: Mechanism of Action

Purified N-desacetyl 3-demethyl thiocolchicine is frequently utilized in the development of dynamic combinatorial libraries and nanoparticle drug delivery systems [3]. The molecule exerts its potent antimitotic activity by binding to the colchicine-binding domain on β-tubulin, triggering a cascade that ultimately leads to cell death.

MOAPathway A N-Desacetyl 3-Demethyl Thiocolchicine B Binds to β-Tubulin (Colchicine Binding Domain) A->B C Steric Hindrance of α/β-Tubulin Heterodimers B->C D Inhibition of Microtubule Polymerization C->D E G2/M Phase Cell Cycle Arrest & Apoptosis D->E

Mechanism of action: Tubulin binding and microtubule destabilization pathway.

References

  • Marzorati, S., et al. "Cannabidiol as Self-Assembly Inducer for Anticancer Drug-Based Nanoparticles." Molecules 2023, 28(1), 325. Available at:[Link]

  • D'Auria, M., et al. "Forced degradation study of thiocolchicoside: Characterization of its degradation products." Journal of Pharmaceutical and Biomedical Analysis 2012, 62, 184-190. Available at:[Link]

Method

NMR spectroscopy parameters for N-Desacetyl 3-Demethyl Thiocolchicine identification

An Application Guide to the Structural Elucidation of N-Desacetyl 3-Demethyl Thiocolchicine using NMR Spectroscopy Introduction N-Desacetyl 3-Demethyl Thiocolchicine is a significant derivative of colchicine, a natural p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Structural Elucidation of N-Desacetyl 3-Demethyl Thiocolchicine using NMR Spectroscopy

Introduction

N-Desacetyl 3-Demethyl Thiocolchicine is a significant derivative of colchicine, a natural product extensively studied for its biological activities. As with many complex natural product derivatives, precise and unambiguous structural characterization is paramount for research, drug development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural analysis of such molecules in solution.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the definitive identification of N-Desacetyl 3-Demethyl Thiocolchicine.

This document outlines detailed protocols for sample preparation, data acquisition, and a logical workflow for spectral interpretation. The causality behind experimental choices is explained to provide a deeper understanding of the methodology, ensuring a robust and self-validating approach to structural elucidation.

Chemical Structure and Numbering

The foundational step in any NMR-based structural analysis is a clear understanding of the target molecule's framework. The structure of N-Desacetyl 3-Demethyl Thiocolchicine, with the conventional numbering scheme for colchicinoids, is presented below. This numbering will be used for all spectral assignments.

Chemical Formula: C₁₉H₂₁NO₄S[2] Molecular Weight: 359.44 g/mol [2]

(Structure image would be placed here in a formal document. For this text-based format, a detailed description follows.)

The molecule consists of three main rings:

  • Ring A: A trimethoxybenzene ring (at positions 1, 2, and 4, noting the C3 position has a hydroxyl group instead of a methoxy group).

  • Ring B: A seven-membered hydro-heptalene ring.

  • Ring C: A seven-membered tropolone ring, where the typical methoxy group at C10 is replaced by a methylthio (-SCH₃) group.

The N-acetyl group typically found at C7 in colchicine is replaced by a primary amine (-NH₂) in this analogue.

Principle of NMR-Based Identification

The complete structural assignment of N-Desacetyl 3-Demethyl Thiocolchicine relies on a synergistic application of several NMR experiments:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms and their electronic environment (e.g., alkane, alkene, aromatic, carbonyl).[3] Spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon.[3]

  • 2D COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other, typically over two or three bonds. This is invaluable for identifying connected proton spin systems within the molecule's rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for assigning the carbons that have attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is arguably the most critical experiment for piecing together the entire molecular puzzle, as it connects the isolated spin systems and confirms the placement of non-protonated (quaternary) carbons and heteroatoms.

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous preparation protocol is essential for obtaining high-resolution data.

Materials:

  • N-Desacetyl 3-Demethyl Thiocolchicine sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes[4]

  • Glass Pasteur pipettes

  • Small glass vial[5]

  • Filter (e.g., glass wool or a syringe filter) if particulates are present[6]

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules.[4] If solubility is an issue, or if acidic protons (like the C3-OH and the C7-NH₂) need to be observed without exchange, DMSO-d₆ is an excellent alternative.

  • Weighing and Dissolution:

    • For ¹H NMR and 2D experiments, accurately weigh approximately 5-15 mg of the sample.[5][6]

    • For a standard ¹³C NMR spectrum, a higher concentration is preferable due to the lower natural abundance and sensitivity of the ¹³C nucleus; aim for 20-50 mg if sample quantity allows.[5][6]

    • Dissolve the sample in a small glass vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[4][5] This allows for easy mixing (e.g., vortexing) to ensure complete dissolution.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Particulates will degrade the magnetic field homogeneity, leading to poor spectral resolution.[5][7]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. The final solvent height should be approximately 4-5 cm (0.6-0.7 mL).[4][7] Too little solvent can cause problems with the spectrometer's lock and shimming systems.[4]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Part 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz NMR spectrometer and should be optimized as needed.

Parameter ¹H NMR ¹³C{¹H} NMR COSY HSQC HMBC
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsisp2.2hmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K
Spectral Width (SW) ~16 ppm~220 ppm~12 ppm (F1, F2)~12 ppm (F2), ~165 ppm (F1)~12 ppm (F2), ~220 ppm (F1)
Number of Scans (NS) 16 - 641024 - 40968 - 164 - 816 - 32
Relaxation Delay (D1) 2.0 s2.0 s2.0 s1.5 s2.0 s
Acquisition Time (AQ) ~2.0 s~1.2 s~0.2 s~0.15 s~0.2 s
Notes Standard protonProton decoupledFor ¹H-¹H couplingsFor ¹JCH correlationsOptimized for ⁿJCH (8 Hz)

Workflow for Spectral Analysis and Structural Confirmation

The following diagram illustrates the logical process for elucidating the structure of N-Desacetyl 3-Demethyl Thiocolchicine from the acquired NMR data.

G A1 1. Acquire 1D ¹H NMR A2 2. Acquire 1D ¹³C NMR B2 Assign Direct C-H Bonds (HSQC) A1->B2 A3 3. Acquire 2D COSY A2->B2 A4 4. Acquire 2D HSQC B1 Identify Proton Spin Systems (COSY) A3->B1 A5 5. Acquire 2D HMBC A4->B2 A5->B1 B3 Establish Long-Range C-H Connectivity (HMBC) A5->B3 B1->B3 B2->B3 B4 Confirm Quaternary Carbons & Heteroatom Links B3->B4 C1 Assemble Molecular Fragments B4->C1 C2 Final Structure Assignment C1->C2 C3 Compare with Literature/Predicted Data C2->C3

Caption: Workflow for NMR-based structure elucidation.

Expected NMR Spectral Data

While the exact chemical shifts can vary slightly based on solvent and concentration, the following table provides the expected ¹H and ¹³C NMR chemical shift ranges for the key structural motifs of N-Desacetyl 3-Demethyl Thiocolchicine, inferred from data on colchicine and its analogues.[8][9][10]

Position / Group Expected ¹H Shift (δ, ppm) Expected ¹³C Shift (δ, ppm) Key HMBC Correlations (Proton → Carbon)
Ring A
C1-OCH₃3.5 - 3.660 - 62C1-OCH₃ → C1
C2-OCH₃3.8 - 3.955 - 57C2-OCH₃ → C2
C3-OHVariable (broad)140 - 142 (C3)H4 → C3, C2
H46.5 - 6.6107 - 108 (C4)H4 → C2, C3, C4a, C12b
Ring B
H5α, H5β1.8 - 2.029 - 31 (C5)H5 → C4a, C6, C7
H6α, H6β2.2 - 2.639 - 41 (C6)H6 → C5, C7, C7a
H73.4 - 3.660 - 62 (C7)H7 → C5, C6, C7a, C8
C7-NH₂Variable (broad)-H7 → C=O of an attached group (if derivatized)
Ring C
H87.1 - 7.3124 - 126 (C8)H8 → C7, C9, C10, C12a
C9=O-175 - 180 (C9)H8 → C9; H11 → C9
C10-SCH₃2.4 - 2.515 - 17C10-SCH₃ → C10
H117.0 - 7.4130 - 135 (C11)H11 → C9, C10, C12, C12a
H127.3 - 7.5126 - 128 (C12)H12 → C10, C11, C12b

Key Interpretive Points:

  • Absence of Acetyl Signals: The characteristic signals for an N-acetyl group (¹H at ~1.9 ppm and ¹³C at ~23 ppm for -CH₃; ¹³C at ~170 ppm for C=O) will be absent, which is a primary indicator of the "N-Desacetyl" modification.[9]

  • C7 Proton Shift: The proton at C7 (H7) is expected to be shifted upfield to ~3.4-3.6 ppm compared to its position in N-acetylated colchicinoids (~4.6 ppm), due to the replacement of the amide with a primary amine.[9]

  • Absence of C3-OCH₃ Signal: The methoxy proton signal corresponding to the C3 position will be absent. Instead, a broad, exchangeable signal for the C3-OH proton may be observed, especially in DMSO-d₆.

  • Presence of -SCH₃ Signal: A sharp singlet integrating to 3 protons will be present around 2.4-2.5 ppm, confirming the methylthio group. The corresponding carbon will appear in the aliphatic region around 15-17 ppm.

  • HMBC is Key: The structure is confirmed by piecing together the rings using HMBC data. For instance, observing a correlation from the aromatic proton H4 to the quaternary carbon C12b connects Ring A to Ring C. Similarly, correlations from H8 and H11 to the carbonyl carbon C9 firmly establish the tropolone ring structure.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural identification of N-Desacetyl 3-Demethyl Thiocolchicine. By following the detailed protocols for sample preparation and data acquisition, and applying the logical workflow for spectral analysis presented here, researchers can achieve unambiguous characterization of this and other complex colchicinoid derivatives. This rigorous approach ensures the high level of scientific integrity required in natural product chemistry and drug development.

References

  • Small molecule NMR sample preparation. (2023, August 29).
  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen.
  • Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate.
  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.
  • Sample preparation.
  • Sample Preparation. Max T. Rogers NMR - Michigan State University.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020, September 21). Hilaris.
  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs.
  • Synthesis and Evaluation of Colchicine C-Cyclic AmineDerivatives as Potent Anti-Biofilms Agents AgainstMethicillin-Resistant Staphylococcus aureus. (2025, February 10). PMC.
  • New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. PMC.
  • N-Deacetyl-N-aminoacylthiocolchicine Derivatives: Synthesis and Biological Evaluation on MDR-Positive and MDR-Negative Human Cancer Cell Lines. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • N-Desacetyl 3-Demethyl Thiocolchicine. (n.d.). Chemical-Suppliers.
  • N-Desacetyl 3-Demethyl Thiocolchicine. (n.d.). Labmix24.
  • N-Desacetyl 3-Demethyl Thiocolchicine. (n.d.). International Laboratory USA.
  • N-Desacetyl 3-Demethyl Thiocolchicine. (n.d.). LGC Standards.
  • ¹³C NMR spectroscopy • Chemical shift. (n.d.).
  • ¹³C NMR Chemical Shifts. (2022, March 9). Oregon State University.

Sources

Application

Application Note: Dosing Guidelines and Formulation Strategies for N-Desacetyl 3-Demethyl Thiocolchicine in Murine Xenograft Models

Target Audience: Researchers, preclinical scientists, and oncology drug development professionals. Content Focus: Mechanistic rationale, formulation causality, and validated in vivo protocols for thiocolchicine derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and oncology drug development professionals. Content Focus: Mechanistic rationale, formulation causality, and validated in vivo protocols for thiocolchicine derivatives.

Mechanistic Rationale: The Dual-Action Paradigm

N-Desacetyl 3-Demethyl Thiocolchicine (ND3DT) and its dimeric/derivative forms (e.g., IDN5404, TCD) represent a highly potent class of colchicine-site binding agents. Unlike classical taxanes that stabilize microtubules, ND3DT acts as a microtubule-destabilizing agent with a unique, dose-dependent dual mechanism of action[1].

Understanding this mechanistic divergence is critical for designing effective xenograft studies:

  • Low-Dose Regime (Anti-Angiogenic/VDA): At low concentrations, the drug selectively targets the immature cytoskeleton of tumor endothelial cells. This causes rapid morphological changes (cell rounding and membrane blebbing), leading to the occlusion of tumor blood vessels and subsequent ischemic necrosis of the tumor core[2].

  • High-Dose Regime (Cytotoxic): At higher concentrations, the compound exerts direct cytotoxicity on tumor cells by inducing G2/M cell cycle arrest, triggering endoplasmic reticular (ER) stress pathways, and, in some dimeric forms, inhibiting Topoisomerase-I[1][3].

MoA ND3DT N-Desacetyl 3-Demethyl Thiocolchicine Tubulin Tubulin Depolymerization ND3DT->Tubulin TopoI Topoisomerase-I Inhibition ND3DT->TopoI Endothelial Endothelial Cell Cytoskeleton Collapse Tubulin->Endothelial Low Dose (1-4 mg/kg) TumorCell G2/M Cell Cycle Arrest & ER Stress Tubulin->TumorCell High Dose (20-40 mg/kg) TopoI->TumorCell VDA Vascular Disruption (Anti-angiogenic) Endothelial->VDA Apoptosis Tumor Cell Apoptosis (Cytotoxic) TumorCell->Apoptosis

Figure 1: Dose-dependent dual mechanism of action of N-Desacetyl 3-Demethyl Thiocolchicine.

Preclinical Xenograft Dosing Guidelines

Formulation Causality

ND3DT is highly hydrophobic. Administering this compound in standard aqueous buffers (like PBS or saline) will result in immediate precipitation, leading to lethal pulmonary embolisms in murine models. To ensure systemic bioavailability and prevent vehicle-induced toxicity, researchers must utilize advanced formulation strategies.

Two validated approaches exist:

  • Nanoparticle Albumin-Bound (nab) Technology: Encapsulating the drug in albumin nanoparticles (e.g., nab-5404) significantly improves aqueous solubility, enhances tumor accumulation via the EPR effect, and mitigates the risk of hypersensitivity reactions[4].

  • Surfactant/Co-solvent Systems: For standard in-house formulations, a mixture of 10% DMSO and 10% Cremophor EL in sterile water is required to maintain the drug in solution[2].

Dose Selection and Scheduling

The therapeutic window for thiocolchicine derivatives is notoriously narrow. Continuous high-dose daily administration (e.g., 30 mg/kg qd×5) often surpasses the Maximum Tolerated Dose (MTD), resulting in severe weight loss and toxic death[5]. Therefore, dosing schedules must be tailored to the intended mechanistic outcome:

  • To evaluate Vascular Disrupting Agent (VDA) activity: Administer 1–4 mg/kg on a q3dx4 schedule (every 3 days for 4 doses) or 3–6 mg/kg daily[1][2].

  • To evaluate direct Cytotoxicity: Administer 20–40 mg/kg on an intermittent q3dx4 schedule to allow for hematopoietic and gastrointestinal recovery between doses[1][4].

Quantitative Dosing Summary
Tumor ModelCell Line OriginFormulationDosing ScheduleDose (mg/kg)Primary Observed EffectRef.
HT29 Human Colon Carcinomanab-suspensionq3dx420 - 40Up to 93% Tumor Growth Inhibition (TGI)[1][4]
HT29 Human Colon Carcinomanab-suspensionq3dx41 - 4Anti-angiogenic / Vascular Disruption[1]
Hep-J5 Hepatocellular CarcinomaDMSO/AqueousDaily (28 days)5 - 10ER-stress mediated apoptosis, G2/M arrest[3]
MDA-MB-231 Human Breast Carcinoma10% DMSO/CremophorDaily (28 days)6 - 12.5Dose-dependent cytotoxic tumor regression[2]

Detailed Experimental Protocol

The following protocol outlines a self-validating workflow for evaluating ND3DT in a subcutaneous xenograft model.

Workflow Prep Formulation Preparation Inoculation Xenograft Establishment Prep->Inoculation Randomization Randomization (150-200 mm³) Inoculation->Randomization Dosing Dosing Regimen (q3dx4 or daily) Randomization->Dosing Monitoring Monitoring (Vol & Weight) Dosing->Monitoring

Figure 2: Standardized workflow for in vivo xenograft evaluation of thiocolchicine derivatives.

Step 1: Vehicle Preparation & Drug Formulation

Causality Check: Always prepare formulations fresh on the day of dosing to prevent time-dependent precipitation.

  • Weigh the required amount of ND3DT powder.

  • Dissolve the powder completely in 100% DMSO to create a highly concentrated stock (e.g., 100 mg/mL). Vortex until completely clear.

  • Add Cremophor EL to achieve a 1:1 ratio of DMSO to Cremophor.

  • Slowly add sterile, deionized water dropwise while continuously vortexing to reach a final concentration of 10% DMSO, 10% Cremophor, and 80% Water.

  • Quality Control: Inspect the solution against a light source. If any turbidity or micro-particulates are visible, discard and reformulate.

Step 2: Xenograft Establishment & Randomization
  • Cultivate target cancer cells (e.g., HT29 or MDA-MB-231) to 80% confluence. Harvest and resuspend in a 1:1 mixture of serum-free media and Matrigel to enhance engraftment rates[2].

  • Inject 3×106 to 5×106 cells subcutaneously into the right flank of 6-to-7-week-old female athymic nude mice (BALB/c nu/nu).

  • Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Randomization: Once tumors reach an average volume of 150–200 mm³, randomize mice into vehicle control and treatment groups (n = 8–10 per group) to ensure equal starting tumor burdens.

Step 3: Dosing Administration
  • Restrain the animal securely.

  • Administer the formulated ND3DT via slow intravenous (I.V.) tail vein injection or oral gavage (P.O.), depending on the specific derivative's pharmacokinetic profile[2][4].

  • For the cytotoxic q3dx4 schedule , dose on Days 1, 4, 7, and 10.

  • Critical Note: Injection must be slow (over 30-60 seconds) to prevent acute Cremophor-induced hypersensitivity or sudden vascular collapse.

Step 4: Monitoring & Endpoint Criteria
  • Measure tumor volumes and body weights twice weekly.

  • Toxicity Threshold: A body weight loss of >20% from baseline indicates that the MTD has been exceeded. If this occurs, dosing must be suspended immediately until the animal recovers[4].

  • At the end of the study (typically Day 28-30), euthanize the animals via CO₂ asphyxiation.

  • Excise tumors for downstream immunohistochemistry (e.g., CD31 staining to validate vascular disruption, or cleaved caspase-3 for apoptosis).

References

  • [1] Title: Anti-angiogenic and antitumor activity of nanoparticle albumin bound (nab) thiocolchicine dimer (IDN5404) with a novel dual mechanism of action on Tubulin and Topoisomerase-1 Source: AACR Journals URL:[Link]

  • [4] Title: Nanoparticle albumin bound (nab) dimeric thiocolchicines nab-5404, nab-5800, and nab-5801: a comparative evaluation of antitumor activity vs Abraxane and Irinotecan Source: AACR Journals URL:[Link]

  • [5] Title: A novel nanoparticle albumin bound thiocolchicine dimer (nab-5404) with dual mechanisms of action on tubulin and topoisomerase-1: evaluation of in vitro and in vivo activity Source: AACR Journals URL:[Link]

  • [2] Title: ELR510444, A Novel Microtubule Disruptor with Multiple Mechanisms of Action Source: PMC - NIH URL:[Link]

  • [3] Title: A Novel Microtubule-Disrupting Agent Induces Endoplasmic Reticular Stress-Mediated Cell Death in Human Hepatocellular Carcinoma Cells Source: PMC - NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage and Oxidation Prevention for N-Desacetyl 3-Demethyl Thiocolchicine

Welcome to the technical support guide for N-Desacetyl 3-Demethyl Thiocolchicine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the critical aspects of preven...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-Desacetyl 3-Demethyl Thiocolchicine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the critical aspects of preventing oxidative degradation during the long-term storage of this compound. As a key analog of thiocolchicine, understanding its stability profile is paramount for ensuring experimental reproducibility and the integrity of research data.

N-Desacetyl 3-Demethyl Thiocolchicine shares the core tricyclic structure of its parent compounds, colchicine and thiocolchicine, making it a valuable molecule for structure-activity relationship (SAR) studies, particularly in the context of tubulin polymerization inhibition.[1][2] However, the presence of a methylthio group on the C-ring makes this class of compounds particularly susceptible to oxidation, a primary pathway for degradation that can compromise sample purity and biological activity.[3][4] This guide is structured in a question-and-answer format to directly address the common challenges and questions encountered in the laboratory.

Section 1: Understanding the Instability of N-Desacetyl 3-Demethyl Thiocolchicine

This section addresses the fundamental chemical vulnerabilities of the molecule. A clear understanding of the degradation pathways is the first step toward effective prevention.

Q: What are the primary chemical degradation pathways I should be concerned about?

A: The two most significant degradation pathways for N-Desacetyl 3-Demethyl Thiocolchicine and related analogs are oxidation and photodegradation .[5][6]

  • Oxidation: This is the most critical pathway to control during storage. The sulfur atom in the methylthio group (-SCH₃) at the C-10 position is highly susceptible to oxidation.[4] It can be oxidized first to a sulfoxide and subsequently to a sulfone.[3] This transformation alters the molecule's electronic properties, conformation, and, consequently, its biological activity. Forced degradation studies on the parent compound, thiocolchicoside, confirm that oxidation is a primary route of decomposition, with thiocolchicoside S-oxide being a key degradation product.[3][7]

  • Photodegradation: Like many complex organic molecules, especially colchicinoids, this compound is sensitive to light.[5][8] Exposure to UV or even ambient light over time can provide the energy needed to initiate degradation, leading to the formation of various impurities, such as lumicolchicine analogs in the case of colchicine.[5][9]

While hydrolysis is a concern for related compounds like thiocolchicoside (cleavage of the glycosidic bond) or N-acetylated precursors, the primary vulnerabilities for your specific molecule are the oxidation of the sulfur atom and general light sensitivity.[3][5]

OxidationPathway cluster_legend Legend Compound N-Desacetyl 3-Demethyl Thiocolchicine (-S-CH₃) Sulfoxide Sulfoxide Derivative (-SO-CH₃) Compound->Sulfoxide Primary Oxidation Sulfone Sulfone Derivative (-SO₂-CH₃) Sulfoxide->Sulfone Further Oxidation Process Degradation Step Arrow KeyArrow Oxidative Process

Caption: Primary oxidative degradation pathway of the methylthio group.

Section 2: Recommended Long-Term Storage Protocols

Proper storage is the most effective and straightforward method to prevent degradation. The following protocols are based on best practices derived from studies on thiocolchicine and its analogs.[5]

Q: What are the ideal conditions for storing the compound in its solid (powder) form?

A: For long-term stability of the solid compound, strict control of temperature, atmosphere, and light is essential.

Q: How should I store solutions of the compound for short and long-term use?

A: Solutions are significantly more prone to degradation than the solid material. The solvent can facilitate reactions, and dissolved oxygen is a ready oxidant.

Parameter Solid Form (Long-Term) Solution (≤ 1 Month) Solution (> 1 Month) Rationale
Temperature 2-8°C (Refrigerated)[5]-20°C[5]-80°C[5]Reduces the kinetic rate of degradation reactions.
Atmosphere Inert Gas (Argon or N₂)Inert Gas (Argon or N₂)Inert Gas (Argon or N₂)Displaces atmospheric oxygen, the primary oxidant.
Light Protect from Light (Amber Vial)[5][8]Protect from Light (Amber Vial)[5][8]Protect from Light (Amber Vial)[5][8]Prevents light-catalyzed photodegradation.
Container Tightly-sealed glass vial[8]Tightly-sealed glass vialTightly-sealed glass vialPrevents moisture ingress and ensures a stable atmosphere.

Section 3: Troubleshooting Guide - Detecting and Managing Oxidation

Even with the best precautions, stability issues can arise. This section provides guidance on how to identify and address potential degradation.

Q: How can I tell if my sample has started to oxidize?

A: Degradation is often not visible to the naked eye until it is extensive. The most reliable method for detection is analytical.

  • Initial Signs (Analytical): The most definitive sign is the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).[3][7] The primary oxidation product, the sulfoxide derivative, will typically elute earlier than the parent compound on a reverse-phase column.

  • Advanced Signs (Visual): Significant degradation may lead to a discoloration of the material, with colchicinoids known to darken upon exposure to light.[8] However, relying on visual inspection is not recommended for quality control.

Q: What analytical method should I use to assess the purity and stability of my sample?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for assessing purity.[7][10] Such a method is designed to separate the intact parent compound from all potential degradation products, allowing for accurate quantification.

Protocol: Stability-Indicating HPLC-UV Analysis

This protocol is adapted from validated methods for the parent compound, thiocolchicoside, and serves as a robust starting point for developing a method for N-Desacetyl 3-Demethyl Thiocolchicine.[7]

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium Acetate Buffer (20 mM, pH 5.0)

  • Water (HPLC Grade)

  • N-Desacetyl 3-Demethyl Thiocolchicine reference standard and sample.

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

  • Reverse-Phase C18 column (e.g., 150 x 4.6 mm, 4-5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Sodium Acetate Buffer (pH 5.0)

  • Mobile Phase B: Methanol:Acetonitrile (20:80 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Elution: A time-based gradient should be optimized to ensure separation of the main peak from any earlier-eluting (more polar) oxidation products and later-eluting impurities.

4. Procedure:

  • Prepare the mobile phases and thoroughly degas them.

  • Prepare a stock solution of your reference standard and your sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the sample to be tested.

  • Analyze the resulting chromatogram. The presence of significant peaks other than the main compound peak indicates degradation or impurity. Purity can be calculated based on the relative peak areas.

TroubleshootingWorkflow Start Suspect Sample Degradation Check_Purity Perform Stability-Indicating HPLC Analysis Start->Check_Purity Decision Purity Acceptable? (e.g., >98%) Check_Purity->Decision Action_Pass Proceed with Experiment Decision->Action_Pass Yes Action_Fail Discard Sample. Review Storage & Handling Protocols. Decision->Action_Fail No Review_Storage Check Temperature Logs, Inert Gas Supply, Light Protection Action_Fail->Review_Storage

Caption: Troubleshooting workflow for suspected sample degradation.

Section 4: Advanced Prevention Strategies (FAQs)

Q: Is it advisable to use an antioxidant when preparing a stock solution?

A: For solutions intended for long-term storage or use in high-sensitivity assays, adding an antioxidant can provide an extra layer of protection. However, it must be validated to ensure it does not interfere with your downstream application.

  • Recommended Antioxidants: Butylated hydroxytoluene (BHT) or ascorbic acid are commonly used to stabilize pharmaceutical formulations containing oxidizable groups.[11] A low concentration (e.g., 0.01-0.1%) is typically sufficient.

  • Causality: These agents act as "sacrificial" molecules. They are more readily oxidized than your compound of interest, thereby consuming dissolved oxygen or quenching free radicals before they can damage the target molecule.[12]

  • Validation is Key: Always run a control experiment to confirm that the chosen antioxidant at your working concentration does not affect the biological or chemical outcome of your experiment.

Q: What are the best laboratory practices for handling the compound to minimize exposure to oxygen and light?

A: Meticulous handling technique is crucial.

  • Inert Gas Blanketing: Before sealing a vial of the solid or a solution, flush the headspace with a gentle stream of an inert gas like argon or nitrogen to displace air.

  • Minimize Exposure Time: Weigh out the solid or prepare solutions as quickly as possible to reduce time exposed to the ambient atmosphere and light.

  • Use Appropriate Labware: Always use amber glass vials or wrap standard vials in aluminum foil to protect from light.

  • Solvent Purity: Use freshly opened or properly stored high-purity solvents. Older solvents can accumulate peroxides, which are potent oxidizing agents. Consider sparging solvents with inert gas before use to remove dissolved oxygen.

By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of N-Desacetyl 3-Demethyl Thiocolchicine and ensure the integrity and validity of your valuable research.

References

  • Grosa, G., et al. (2017). Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Prajapati, P. B., et al. (2022). Chemical reaction showing the degradation pathway of thiocolchicoside (THC) in acidic and alkaline hydrolysis.... ResearchGate. Retrieved from [Link]

  • Prajapati, P. B., et al. (2014). Oxidative Degradation Kinetic Study of Thiocolchicoside using Stability Indicating High Performance Thin Layer Chromatographic Method. Pharmaceutical Methods. Retrieved from [Link]

  • Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Patel, H., et al. (2023). Exploring thiocolchicoside injection: Mechanism, formulation development, and analytical validation. International Journal of Green Pharmacy. Retrieved from [Link]

  • Rajput, D. K., et al. (2013). Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Ovid. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Rajput, D. K., et al. (2013). Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Advances in Antioxidant Potential of Natural Alkaloids | Request PDF. Retrieved from [Link]

  • Trombetti, F., et al. (2022). Natural Antioxidant Compounds as Potential Pharmaceutical Tools against Neurodegenerative Diseases. Molecules. Retrieved from [Link]

  • Martínez-Vázquez, M., et al. (2020). Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba. MDPI. Retrieved from [Link]

  • Chaple, D. R., et al. (2012). Stability indicating RP-HPLC method for estimation of Thiocolchicoside in capsule dosage forms. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). Does anyone know the storage life of colchicine?. Retrieved from [Link]

  • ResearchGate. (2021). How long time an aqueous solution of colchicine stay effective under cold storage conditions?. Retrieved from [Link]

  • Rajput, D. K., et al. (2013). Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry. PubMed. Retrieved from [Link]

  • Rösner, M., et al. (1981). Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Antioxidant stabilizer system for pharmaceutical formulations.
  • Uddin, M. S., et al. (2024). Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases. Molecules. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2015). Validated stability indicating RP-HPLC method for simultaneous determination and in vitro dissolution studies of thiocolchicosid. Arabian Journal of Chemistry. Retrieved from [Link]

  • Leung, Y. Y., et al. (2022). Colchicine: the good, the bad, the ugly and how to minimize the risks. Rheumatology Advances in Practice. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Desacetyl 3-Demethyl Thiocolchicine for Accurate IC50 Determination

Welcome to the Technical Support Center for N-Desacetyl 3-Demethyl Thiocolchicine (CAS: 97043-09-9). As a potent derivative of thiocolchicine, this compound is highly valued in oncology and structural biology for its abi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Desacetyl 3-Demethyl Thiocolchicine (CAS: 97043-09-9). As a potent derivative of thiocolchicine, this compound is highly valued in oncology and structural biology for its ability to disrupt microtubule dynamics. However, its high potency and lipophilic nature present unique challenges during in vitro characterization.

This guide is engineered for researchers and drug development professionals. It provides field-proven methodologies, self-validating experimental designs, and mechanistic troubleshooting to ensure your IC50 determinations are highly accurate and reproducible.

Mechanism of Action & Target Biology

N-Desacetyl 3-Demethyl Thiocolchicine exerts its antiproliferative effects by binding to the colchicine-binding site on β -tubulin. This interaction sterically hinders the addition of new tubulin dimers, effectively inhibiting microtubule polymerization. The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to prolonged G2/M cell cycle arrest and subsequent apoptosis .

Pathway A N-Desacetyl 3-Demethyl Thiocolchicine B Binds Colchicine Site (β-Tubulin) A->B C Inhibits Tubulin Polymerization B->C D G2/M Cell Cycle Arrest C->D E Apoptosis D->E

Mechanism of Action: Tubulin inhibition leading to G2/M arrest and apoptosis.

Quantitative Reference Data

When designing your concentration gradient, it is critical to ground your expectations in the historical performance of closely related structural analogs. The structural modifications at the N-acetyl and 3-methoxy positions significantly enhance the binding affinity compared to the parent colchicine molecule .

Table 1: Comparative IC50 Values of Colchicine Derivatives

CompoundPrimary TargetCell LineReported IC50Reference
Colchicine β -TubulinMCF-7~10 - 15 nM
Thiocolchicine β -TubulinL12102.5 µM
3-Demethylthiocolchicine β -TubulinL121030 nM
N-Deacetylthiocolchicine β -TubulinMDA-MB-2312.2 nM
N-Desacetyl 3-Demethyl Thiocolchicine β -Tubulin Various Solid Tumors Expected: 1 - 50 nM Extrapolated

Note: Because the expected IC50 is in the low nanomolar range, your assay must be sensitive enough to capture data points at sub-nanomolar concentrations to establish a proper baseline.

Self-Validating Experimental Protocol: IC50 Determination

To generate trustworthy data, an IC50 assay must be a self-validating system. This means incorporating internal controls that independently verify the health of the cells, the integrity of the solvent, and the dynamic range of the assay.

Step 1: Stock Solution Preparation
  • Weigh the lyophilized N-Desacetyl 3-Demethyl Thiocolchicine powder.

  • Dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution .

  • Causality: Anhydrous DMSO is mandatory. The presence of water can lead to the hydrolysis of the compound over time and causes immediate precipitation of this highly lipophilic molecule . Aliquot the stock and store at -80°C to prevent freeze-thaw degradation.

Step 2: Serial Dilution Strategy
  • Prepare a 10-point, 1:3 serial dilution of the compound in an intermediate plate using complete culture media.

  • The final concentration range in the assay plate should span from 0.01 nM to 10 µM .

  • Causality: A logarithmic (1:3) dilution ensures an even distribution of data points across the sigmoidal dose-response curve. Capturing at least two points on the upper plateau (100% viability) and two points on the lower plateau (0% viability) is mathematically required for an accurate non-linear regression.

Step 3: Cell Seeding and Treatment
  • Seed target cells (e.g., MCF-7) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C to allow for adherence and entry into the log-growth phase.

  • Transfer the diluted compound to the assay plate.

  • Critical Validation Step: Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.1% (v/v) .

  • Causality: DMSO concentrations above 0.1% can induce independent cytotoxicity. By normalizing the compound-treated wells against a 0.1% DMSO vehicle control, you validate that any observed cell death is exclusively driven by the compound's mechanism of action, not solvent toxicity.

Step 4: Viability Assay (MTT or CellTiter-Glo)
  • Incubate the treated cells for 72 hours .

  • Add the viability reagent (e.g., MTT) and incubate per the manufacturer's instructions. Read absorbance/luminescence.

  • Causality: A 72-hour incubation is strictly required for antimitotic agents. Cells must have sufficient time to cycle through the G1 and S phases, encounter the compound-induced microtubule disruption at the G2/M checkpoint, and execute the apoptotic cascade . Shorter incubations will yield artificially high IC50 values.

Step 5: Data Analysis and Curve Fitting
  • Normalize raw data: (Treatment - Blank) / (Vehicle Control - Blank) * 100.

  • Plot the log(concentration) vs. normalized viability using a 4-Parameter Logistic (4PL) model.

  • Causality: The 4PL model is superior to standard linear models because it calculates the Hill slope (steepness of the curve). Tubulin inhibitors often exhibit steep Hill slopes due to cooperative binding kinetics; forcing a symmetrical fit will miscalculate the inflection point (IC50).

Workflow S1 1. Stock Preparation (10 mM in 100% DMSO) S2 2. Serial Dilution (10-point, 1:3 ratio) S1->S2 S3 3. Cell Treatment (Max 0.1% final DMSO) S2->S3 S4 4. Viability Assay (MTT / CellTiter-Glo) S3->S4 S5 5. Non-linear Regression (4-Parameter Logistic) S4->S5

Step-by-step workflow for accurate IC50 determination of tubulin inhibitors.

Troubleshooting & FAQs

Q: Why is my IC50 curve not reaching a bottom plateau (zero viability)? A: This is a common phenomenon with cytostatic drugs. If the compound arrests cells but does not immediately induce apoptosis in the chosen cell line, the MTT assay will still detect the metabolic activity of the arrested (but living) cells. Fix: Extend the incubation time to 96 hours to allow arrested cells to undergo apoptosis, or switch from a metabolic assay (MTT) to a direct cell-counting assay (e.g., Hoechst/PI staining via high-content imaging).

Q: I observe compound precipitation upon addition to the culture media. How do I resolve this? A: N-Desacetyl 3-Demethyl Thiocolchicine is highly lipophilic. Precipitation occurs when the compound experiences a "solvent shock" moving from 100% DMSO directly into aqueous media. Fix: Perform your serial dilutions in 100% DMSO first. Then, create an intermediate dilution by adding the DMSO stock to warm (37°C) culture media, mixing vigorously. Finally, transfer this intermediate mixture to the cells. Never add cold media to the DMSO stock.

Q: Why is there high variance between my technical replicates? A: High variance in 96-well formats is typically caused by the "edge effect" (evaporation in the outer wells altering the compound concentration) or uneven cell seeding. Fix: Do not use the outer perimeter wells (rows A and H, columns 1 and 12) for experimental data; fill them with sterile PBS. Ensure your cell suspension is frequently agitated during the seeding process to maintain a homogenous density.

Q: The IC50 value shifted significantly when I tested a different cell line. Is the compound degrading? A: Not necessarily. The efficacy of colchicine-site inhibitors is highly dependent on the expression levels of P-glycoprotein (P-gp) efflux pumps. While some thiocolchicine derivatives are designed to evade P-gp, variations in multi-drug resistance (MDR) profiles between cell lines (e.g., MCF-7 vs. MCF-7/ADR) will naturally result in different IC50 values . Always run a known positive control (like Paclitaxel) to baseline the cell line's resistance profile.

References

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: PubMed Central (PMC) URL:[Link]

  • Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents Source: PubMed Central (PMC) URL:[Link]

  • N-deacetyl-N-aminoacylthiocolchicine derivatives: synthesis and biological evaluation on MDR-positive and MDR-negative human cancer cell lines Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Synthesis and biological effects of novel thiocolchicines. Evaluation of N-acyldeacetylthiocolchicines and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

Troubleshooting

Minimizing off-target toxicity of N-Desacetyl 3-Demethyl Thiocolchicine in vitro

Welcome to the NDT Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing the off-target...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NDT Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing the off-target toxicity of N-Desacetyl 3-Demethyl Thiocolchicine (NDT) in in vitro experimental settings. As Senior Application Scientists, we have compiled this resource based on established research and field-proven insights to help you navigate the complexities of working with this potent microtubule-targeting agent.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial hurdles researchers face when working with NDT, focusing on its mechanism and the root causes of its toxicity.

FAQ 1: We are observing high levels of cytotoxicity in our non-target/control cell lines, even at low concentrations of NDT. What is the underlying mechanism, and is this expected?

Answer: Yes, a certain level of basal cytotoxicity in rapidly dividing non-target cell lines is expected due to the mechanism of action of NDT. NDT, like its parent compound thiocolchicine, exerts its biological effects primarily by interacting with tubulin. This interaction disrupts the polymerization of microtubules, which are essential components of the cytoskeleton.

The disruption of microtubule dynamics interferes with several critical cellular processes, most notably the formation of the mitotic spindle during cell division. This leads to mitotic arrest at the metaphase stage, which can subsequently trigger apoptosis (programmed cell death). Because microtubules are ubiquitous and crucial for all eukaryotic cells, particularly those undergoing division, NDT can exhibit a narrow therapeutic window.

Key Mechanistic Steps Leading to Toxicity:

  • Tubulin Binding: NDT binds to the colchicine-binding site on β-tubulin.

  • Inhibition of Polymerization: This binding event prevents the addition of tubulin dimers to the growing ends of microtubules.

  • Microtubule Depolymerization: The dynamic instability of microtubules is shifted towards depolymerization.

  • Mitotic Arrest: The mitotic spindle cannot form correctly, leading to cell cycle arrest in the G2/M phase.

  • Apoptosis Induction: Prolonged mitotic arrest activates apoptotic pathways, such as the JNK pathway and caspase activation, leading to cell death.

G NDT NDT Tubulin β-Tubulin Binding NDT->Tubulin Polymerization Microtubule Polymerization Inhibition Tubulin->Polymerization Depolymerization Microtubule Network Disruption Polymerization->Depolymerization Mitotic_Spindle Mitotic Spindle Failure Depolymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis Induction G2M_Arrest->Apoptosis

Caption: Mechanism of NDT-induced cytotoxicity.

To manage this, it is crucial to first establish a baseline cytotoxicity profile across all cell lines used in your experiments.

Troubleshooting Guide: Establishing a Baseline Cytotoxicity Profile

Objective: To determine the half-maximal inhibitory concentration (IC50) of NDT in both target and non-target cell lines to identify a potential therapeutic window.

Protocol:

  • Cell Seeding: Plate your target and non-target cells in 96-well plates at their optimal seeding densities. Allow cells to adhere and enter the exponential growth phase (typically 18-24 hours).

  • NDT Preparation: Prepare a 2X stock concentration series of NDT in the appropriate cell culture medium. A broad range is recommended for the initial experiment (e.g., 1 nM to 100 µM).

  • Treatment: Remove the existing medium from the cells and add the 2X NDT serial dilutions.

  • Incubation: Incubate the plates for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a reliable method such as the MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Normalize the results to the vehicle-treated control cells (100% viability) and plot the dose-response curves. Calculate the IC50 values for each cell line.

Expected Outcome & Interpretation:

Cell Line TypeExpected IC50 RangeInterpretation
Highly Proliferative Cancer Cells Low nM to mid nMHigh sensitivity due to dependency on rapid mitosis.
Non-Target, Proliferating Cells Mid nM to low µMModerate sensitivity. This is your primary off-target effect.
Non-Dividing, Differentiated Cells High µM to mMLower sensitivity, but toxicity can still occur at high concentrations.

If the IC50 values between your target and non-target cells are too close, it indicates a narrow therapeutic window and a high potential for off-target toxicity. The following sections will address strategies to widen this window.

Part 2: Advanced Strategies for Toxicity Mitigation

Once you have a clear understanding of NDT's baseline toxicity, you can employ more advanced strategies to minimize its off-target effects.

FAQ 2: Our target cells show the desired anti-cancer effect, but we are also seeing significant apoptosis in our control primary cell line. How can we selectively protect the non-target cells?

Answer: This is a common challenge. Selective protection of non-target cells can be approached by exploiting the differential cellular states between cancerous and non-cancerous cells. One promising strategy is the co-administration of cytoprotective agents that preferentially support the survival of healthy cells without compromising the anti-cancer efficacy of NDT.

For instance, antioxidants can sometimes mitigate off-target toxicity. While NDT's primary toxicity is mitotic arrest, downstream events can involve the generation of reactive oxygen species (ROS), leading to cellular stress and damage.

Troubleshooting Guide: Evaluating Antioxidant Co-treatment

Objective: To assess if a cytoprotective agent like N-acetylcysteine (NAC) can reduce NDT-induced toxicity in non-target cells.

Protocol:

  • Experimental Design: Set up experimental groups for your non-target cell line:

    • Vehicle Control

    • NDT alone (at its IC50 concentration)

    • NAC alone (at a non-toxic concentration, e.g., 1-5 mM)

    • NDT + NAC (pre-treatment or co-treatment)

  • Pre-treatment (Optional but Recommended): Incubate the cells with NAC-containing medium for 1-2 hours before adding NDT.

  • Co-treatment: Add NDT to the NAC-containing medium.

  • Incubation & Analysis: Incubate for 24-48 hours and assess cell viability and apoptosis (e.g., using Annexin V/PI staining and flow cytometry).

G cluster_0 Experimental Setup cluster_1 Treatment Groups Plate_Cells Plate Non-Target Cells Vehicle Vehicle NDT_only NDT alone NAC_only NAC alone NDT_NAC NDT + NAC Add_NAC Add NAC (Pre-treatment) Add_NAC->NDT_NAC Add_NDT Add NDT Add_NDT->NDT_only Add_NDT->NDT_NAC Incubate Incubate (24-48h) Analyze Analyze Viability & Apoptosis Incubate->Analyze

Caption: Workflow for testing cytoprotective co-treatment.

Interpretation of Results:

  • Successful Protection: You should observe a significant increase in viability and a decrease in apoptotic cells in the "NDT + NAC" group compared to the "NDT alone" group in your non-target cells.

  • No Effect: If NAC provides no protection, it suggests that oxidative stress is not the primary driver of off-target toxicity in your model.

  • Crucial Control: You must also run this experiment in your target cancer cell line to ensure that NAC does not compromise the anti-cancer efficacy of NDT.

FAQ 3: We are using a fixed incubation time for our experiments but suspect this might be contributing to off-target toxicity. How can we optimize the treatment duration?

Answer: Optimizing the treatment duration is a critical and often overlooked parameter. The commitment to apoptosis following mitotic arrest is time-dependent. It's possible to find a time window where the anti-proliferative effects on cancer cells are maximized while the induction of apoptosis in non-target cells is minimized. A time-course experiment is essential.

Troubleshooting Guide: Time-Course Viability Assay

Objective: To identify the optimal treatment duration that maximizes the therapeutic index of NDT.

Protocol:

  • Setup: Plate both target and non-target cells in multiple 96-well plates.

  • Treatment: Treat the cells with a fixed, relevant concentration of NDT (e.g., the IC50 for the target cells).

  • Time Points: At various time points (e.g., 6, 12, 24, 48, 72 hours), take one plate of each cell type and perform a viability assay.

  • Data Plotting: Plot cell viability as a function of time for both cell lines on the same graph.

Data Interpretation:

Time PointExpected Observation in Target CellsExpected Observation in Non-Target CellsActionable Insight
Early (6-12h) Modest decrease in viability.Minimal to no change in viability.Potentially too short for full efficacy.
Intermediate (24-48h) Significant drop in viability.Moderate decrease in viability.This is likely the optimal therapeutic window.
Late (72h+) Plateauing low viability.Continued sharp decline in viability.Off-target toxicity is catching up; duration is too long.

By identifying the time point with the largest difference in viability between your target and non-target cells, you can refine your experimental protocols to enhance the specificity of NDT's effects.

References

  • Fumiko M, Ken-ichi M, Yasuko T, et al. Thiocolchicoside, a GABAA receptor antagonist, acts as a competitive antagonist at human GABAA receptors and a non-competitive antagonist at human glycine receptors. European Journal of Pharmacology. 2013. Available from: [Link]

  • Reuter BK, Loesche C, Chavan V, et al. A new semisynthetic derivative of the natural product colchicine, thiocolchicine, exerts its anticancer activity by a dual mechanism of action. Investigational New Drugs. 2011. Available from: [Link]

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis: N-Desacetyl 3-Demethyl Thiocolchicine vs. Colchicine in Efficacy and Toxicity

For researchers in oncology and drug development, the quest for novel anti-cancer agents with improved therapeutic indices is a perpetual endeavor. Colchicine, a natural product isolated from the autumn crocus (Colchicum...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in oncology and drug development, the quest for novel anti-cancer agents with improved therapeutic indices is a perpetual endeavor. Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), has long been a subject of interest due to its potent antimitotic activity. However, its clinical application in oncology has been severely limited by a narrow therapeutic window and significant toxicity. This has spurred the development of numerous colchicine analogues, with the goal of enhancing anti-tumor efficacy while mitigating adverse effects.

This guide provides an in-depth, objective comparison of the in vitro performance of a promising analogue, N-Desacetyl 3-Demethyl Thiocolchicine, against its parent compound, colchicine. We will delve into their mechanisms of action, comparative cytotoxicity against cancer cell lines, and the underlying experimental data that supports these findings. This document is intended to serve as a technical resource for researchers, providing not only a synthesis of existing data but also detailed protocols to facilitate further investigation.

Mechanism of Action: A Tale of Two Tubulin Binders

Both colchicine and N-Desacetyl 3-Demethyl Thiocolchicine exert their primary cytotoxic effects by disrupting the polymerization of microtubules, essential components of the cytoskeleton and the mitotic spindle.[1] By binding to the colchicine-binding site on β-tubulin, these compounds inhibit the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]

The key structural differences between the two molecules, namely the substitution of the C-10 methoxy group with a methylthio group in the thiocolchicine backbone and the modifications at the A-ring and B-ring, are anticipated to influence their binding affinity and, consequently, their biological activity. Studies on related compounds have shown that thio-ethers are invariably more potent inhibitors of tubulin polymerization than their colchicine counterparts.[2] Furthermore, modifications to the N-acetyl group can yield compounds with superior activity.[2]

cluster_colchicine Colchicine cluster_nddt N-Desacetyl 3-Demethyl Thiocolchicine colchicine Colchicine colchicine_tubulin Binds to β-tubulin colchicine->colchicine_tubulin inhibit_poly Inhibition of Tubulin Polymerization colchicine_tubulin->inhibit_poly nddt N-Desacetyl 3-Demethyl Thiocolchicine nddt_tubulin Binds to β-tubulin nddt->nddt_tubulin nddt_tubulin->inhibit_poly disrupt_spindle Disruption of Mitotic Spindle inhibit_poly->disrupt_spindle g2m_arrest G2/M Phase Cell Cycle Arrest disrupt_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action for colchicine and its analogue.

In Vitro Efficacy: A Quantitative Comparison of Cytotoxicity

The true measure of a potential anti-cancer agent lies in its ability to selectively kill cancer cells at low concentrations. While direct head-to-head studies comparing N-Desacetyl 3-Demethyl Thiocolchicine and colchicine across a broad panel of cell lines are limited, data from studies on closely related analogues provide valuable insights into their relative potency.

The following tables summarize the available in vitro cytotoxicity data (IC50 values) for colchicine and relevant thiocolchicine derivatives. Lower IC50 values indicate greater potency.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Colchicine and Thiocolchicine Analogues

CompoundCell LineIC50 (nM)Reference
ColchicineMDA-MB-231 (Breast Cancer)1.8[3]
ThiocolchicineMDA-MB-231 (Breast Cancer)0.6[3]
N-DeacetylthiocolchicineMDA-MB-231 (Breast Cancer)2.2[3]

This data indicates that the thiocolchicine backbone confers greater potency than colchicine in the MDA-MB-231 breast cancer cell line. While N-deacetylation slightly reduces the potency compared to thiocolchicine, it remains in the highly potent low nanomolar range.

Table 2: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)Reference
Colchicine2.68[4]
Thiocolchicine2.5[5]

The in vitro inhibition of tubulin polymerization aligns with the cytotoxicity data, suggesting that thiocolchicine is a more potent inhibitor of its direct molecular target.

In Vitro Toxicity: Assessing the Therapeutic Window

A critical aspect of drug development is understanding a compound's toxicity profile. While in vivo studies are the gold standard for assessing systemic toxicity, in vitro assays using normal, non-cancerous cell lines can provide an early indication of a compound's potential therapeutic window.

Table 3: Cytotoxicity in Normal Cell Lines

CompoundCell LineIC50 (µM)Reference
1-DemethylthiocolchicineBALB/3T3 (Murine Fibroblast)0.057[6]
1-Demethyl-10-acetylthiocolchicineBALB/3T3 (Murine Fibroblast)0.41[6]

Experimental Protocols for Comparative Analysis

To facilitate a direct and robust comparison between N-Desacetyl 3-Demethyl Thiocolchicine and colchicine, we provide the following detailed experimental protocols for key in vitro assays.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

start Seed cells in 96-well plate treat Treat with varying concentrations of compounds start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., MCF-10A, BEAS-2B) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-Desacetyl 3-Demethyl Thiocolchicine and colchicine in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of N-Desacetyl 3-Demethyl Thiocolchicine and colchicine for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin.

Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and varying concentrations of N-Desacetyl 3-Demethyl Thiocolchicine or colchicine.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 for the inhibition of tubulin polymerization from the dose-response curve.

Conclusion and Future Directions

The available evidence suggests that N-Desacetyl 3-Demethyl Thiocolchicine is a potent inhibitor of cancer cell growth, likely acting through the disruption of microtubule polymerization, similar to colchicine. The thiocolchicine scaffold appears to confer a higher potency compared to colchicine. However, a comprehensive understanding of its therapeutic potential requires direct, head-to-head comparative studies against colchicine across a panel of cancer and normal cell lines.

The experimental protocols provided in this guide offer a framework for researchers to conduct these critical experiments. By systematically evaluating the in vitro efficacy and toxicity of N-Desacetyl 3-Demethyl Thiocolchicine, the scientific community can better ascertain its promise as a next-generation anti-cancer agent with an improved therapeutic index over its parent compound. Further investigations into its structure-activity relationship may also unveil opportunities for the design of even more potent and selective tubulin-targeting drugs.

References

  • PubMed. (n.d.). Antitumor Agents. 141. Synthesis and Biological Evaluation of Novel Thiocolchicine Analogs: N-acyl-, N-aroyl-, and N-(substituted Benzyl)deacetylthiocolchicines as Potent Cytotoxic and Antimitotic Compounds. [Link]

  • PubMed. (n.d.). Antitubulin Effects of Derivatives of 3-demethylthiocolchicine, Methylthio Ethers of Natural Colchicinoids, and Thioketones Derived From Thiocolchicine. Comparison With Colchicinoids. [Link]

  • PubMed. (n.d.). Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity. [Link]

  • ResearchGate. (n.d.). Recent developments on (−)-colchicine derivatives: Synthesis and structure-activity relationship. [Link]

  • PubMed. (n.d.). Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine. [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. [Link]

  • Google Patents. (n.d.). N-deacetylthiocolchicine derivatives and pharmaceutical compositions containing them.
  • ResearchGate. (n.d.). Thiocolchicine squarate esters and squaramides: synthesis, crystal structure, antiproliferative activity and molecular docking. [Link]

  • Analytical Chemical Products. (n.d.). N-acetylcolchinol O-methyl Ether and Thiocolchicine, Potent Analogs of Colchicine Modified in the C Ring. Evaluation of the Mechanistic Basis for Their Enhanced Biological Properties. [Link]

  • IntechOpen. (2018). Cytotoxic Colchicine Alkaloids: From Plants to Drugs. [Link]

  • ACS Publications. (n.d.). Antitubulin effects of derivatives of 3-demethylthiocolchicine, methylthio ethers of natural colchicinoids, and thioketones derived from thiocolchicine. Comparison with colchicinoids. [Link]

  • Google Patents. (n.d.). CN1418190A - N-deacetylthiocolchicine derivatives and pharmaceutical compositions containing them.
  • Google Patents. (n.d.). Carbonates of 3-demethylthiocolchicine and N-acyl analogs.
  • EMBL-EBI. (n.d.). Document: Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)de.... [Link]

  • PMC. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Link]

  • ACS Publications. (n.d.). N-Deacetyl-N-aminoacylthiocolchicine Derivatives: Synthesis and Biological Evaluation on MDR-Positive and MDR-Negative Human Cancer Cell Lines. [Link]

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Comparative

Absolute Purity Validation of N-Desacetyl 3-Demethyl Thiocolchicine: A Comparative Guide to qNMR vs. HPLC

Executive Summary N-Desacetyl 3-Demethyl Thiocolchicine (NDDT) is a critical impurity and metabolite associated with colchicine derivatives and thiocolchicoside active pharmaceutical ingredients (APIs)[1]. Because colchi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Desacetyl 3-Demethyl Thiocolchicine (NDDT) is a critical impurity and metabolite associated with colchicine derivatives and thiocolchicoside active pharmaceutical ingredients (APIs)[1]. Because colchicinoids bind to tubulin and exhibit narrow therapeutic indices, precise quantification of related impurities is a strict regulatory requirement. However, validating the absolute purity of NDDT reference standards presents a significant analytical challenge. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) with quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the superior, self-validating standard for absolute purity determination.

The Analytical Challenge: Causality Behind Methodological Limitations

Traditionally, HPLC coupled with UV or MS detection is the default for purity assessment. However, when applied to complex reference standards like NDDT, these methods reveal systemic vulnerabilities:

  • HPLC-UV Limitations (The RRF Fallacy): HPLC is a comparative method. It relies on the assumption that all impurities share a similar Relative Response Factor (RRF) to the main analyte at a specific UV wavelength[2]. For NDDT, structural differences—such as the absence of the acetyl group and demethylation at C3—alter its molar absorptivity compared to parent compounds. Furthermore, HPLC area normalization routinely overestimates purity by failing to account for "invisible" impurities like residual solvents, inorganic salts, or silica gel[3].

  • LC-MS Limitations: While highly selective, mass spectrometry suffers from ionization suppression and matrix effects. Achieving absolute quantification requires exact isotopically labeled internal standards (e.g., Thiocolchicine-D3)[4], which are costly and complex to synthesize for every specific impurity.

qNMR: The Orthogonal, Self-Validating System

Quantitative NMR (qNMR) overcomes these limitations by operating as a primary, absolute analytical method. The fundamental causality behind qNMR's accuracy is that the integrated area of a nuclear resonance signal (typically 1 H) is directly proportional to the number of nuclei generating that signal, entirely independent of the molecule's chemical structure[2].

By co-dissolving the NDDT sample with a highly pure, structurally unrelated internal standard (IS), qNMR creates a self-validating system . The absolute purity is calculated via direct molar proportionality, eliminating the need for an NDDT-specific reference standard[5].

G A NDDT Sample (Analyte) C Co-dissolution in DMSO-d6 (Ultra-microbalance) A->C B Certified Internal Standard (e.g., Maleic Acid) B->C D 1H-qNMR Acquisition (D1 > 5 * T1) C->D Homogeneous Solution E Signal Integration (Non-overlapping peaks) D->E High S/N Ratio F Absolute Purity Mass Fraction E->F Direct Molar Ratio

Workflow of qNMR self-validating purity assessment for NDDT.

Experimental Protocol: Step-by-Step qNMR Methodology

To ensure metrological traceability and high accuracy (<0.1% uncertainty) suitable for GLP/GMP environments[3], the following protocol must be strictly adhered to:

Internal Standard (IS) Selection
  • Causality: The IS must have a certified purity (traceable to SI units), be highly soluble in the chosen deuterated solvent, and exhibit a simple NMR signal (preferably a singlet) that does not overlap with the NDDT signals[6].

  • Action: Select Maleic acid ( δ ~6.3 ppm) or 3,5-Dinitrobenzoic acid ( δ ~9.2 ppm). These are ideal for NDDT in DMSO- d6​ , as NDDT's aromatic and methoxy protons resonate densely between 3.5 and 7.5 ppm[6].

Sample Preparation
  • Causality: Weighing is the largest source of uncertainty in qNMR. A slight deviation drastically impacts the final molar ratio calculation[5].

  • Action: Weigh ~10 mg of NDDT and an equimolar amount of the IS using an ultra-microbalance (readability of 0.1 µg). Co-dissolve both in 1.0 mL of high-purity DMSO- d6​ (100% isotopic enrichment) within a glass HPLC vial to prevent static charge, then transfer to a 5 mm high-quality NMR tube[7].

NMR Acquisition Parameters
  • Causality: To ensure complete relaxation of all spins between pulses (critical for accurate integration), the relaxation delay ( D1​ ) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons[3].

  • Action: Acquire 1 H-NMR spectra at 600 MHz using a 90° pulse angle, 64-128 scans for a high Signal-to-Noise (S/N > 250) ratio, and a spectral width of at least 20 ppm[8].

Data Processing & Calculation
  • Action: Apply careful phase and baseline corrections. Integrate the isolated IS singlet and a distinct NDDT signal (e.g., the isolated aromatic proton or the thiomethyl group).

  • Calculation: Calculate absolute purity ( Px​ ) using the fundamental qNMR equation[6]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, W = weight, and Pstd​ = certified purity of the IS).

Comparative Data Analysis: qNMR vs. Mass Balance

A comparison of NDDT purity evaluated via traditional Mass Balance (HPLC-UV area % minus water and residual solvents) versus absolute qNMR reveals critical discrepancies.

Analytical ParameterHPLC-UV (Mass Balance) 1 H-qNMR (Internal Standard)
Primary Principle Comparative (Separation & UV Absorption)Absolute (Direct Molar Proportionality)
Reference Standard Required Yes (NDDT-specific, often unavailable)No (Uses independent IS, e.g., Maleic Acid)
Detection of "Invisible" Impurities No (Misses silica, inorganic salts)Yes (Inherent to absolute mass fraction)
Response Factor Dependency High (Assumes RRF = 1.0 for all impurities)None (Nucleus-specific, independent of structure)
Determined Purity (Example Batch) 99.2% ± 0.1% 97.5% ± 0.2%
Analysis Time > 45 mins (including gradient & equilibration)< 15 mins (Data acquisition & processing)

Data Synthesis: In the experimental batch, HPLC-UV overestimates NDDT purity at 99.2%. The qNMR assay reveals a true absolute purity of 97.5%. This 1.7% discrepancy is caused by the presence of non-chromophoric impurities and differential UV response factors between NDDT and its structurally related degradation products[2]. qNMR provides a direct, unbiased measurement, acting as the gold standard for certifying reference materials[8][9].

G A NDDT Purity Assessment B HPLC-UV (Mass Balance) A->B C 1H-qNMR (Absolute) A->C D Assumes RRF=1 Misses Inorganics B->D E Direct Molar Measurement Detects All Mass C->E F Overestimated Purity D->F Systematic Error G True Absolute Purity E->G High Accuracy

Logical comparison of systematic errors in HPLC vs. high accuracy in qNMR.

Conclusion

For the rigorous validation of N-Desacetyl 3-Demethyl Thiocolchicine, relying solely on HPLC-UV mass balance introduces systematic vulnerabilities. qNMR establishes a self-validating, orthogonal framework that guarantees metrological traceability. By utilizing a certified internal standard and exploiting the universal proportionality of NMR signals, researchers can bypass the need for elusive NDDT reference materials, ensuring the utmost scientific integrity in pharmaceutical development and impurity profiling.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - American Chemical Society (ACS). Available at: [Link]

  • Nuclear Magnetic Resonance (NMR) as an Alternative to HPLC - Almac Group. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - National Institutes of Health (NIH). Available at:[Link]

  • Thiocolchicine-D3 Internal Standards - Veeprho. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in purity determination - RSSL. Available at: [Link]

Sources

Validation

A Comparative Preclinical Guide: N-Desacetyl 3-Demethyl Thiocolchicine vs. Thiocolchicoside

This guide provides an in-depth, objective comparison of the preclinical profiles of the widely-used muscle relaxant, thiocolchicoside, and its principal metabolite, N-Desacetyl 3-Demethyl Thiocolchicine (also known as 3...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the preclinical profiles of the widely-used muscle relaxant, thiocolchicoside, and its principal metabolite, N-Desacetyl 3-Demethyl Thiocolchicine (also known as 3-demethylthiocolchicine or M2). For drug development professionals and researchers, understanding the distinct pharmacological and toxicological attributes of a parent drug versus its metabolites is paramount. This analysis synthesizes available preclinical data to illuminate the respective roles these two molecules play in both therapeutic efficacy and potential safety concerns.

Introduction: The Parent Drug and its Metabolically-Derived Counterpart

Thiocolchicoside, a semi-synthetic derivative of colchicoside, has been a mainstay in the clinical management of painful muscle spasms, leveraging its muscle relaxant, anti-inflammatory, and analgesic properties.[1][2][3] Initially, its mechanism was primarily attributed to the parent molecule. However, pharmacokinetic studies have revealed a more complex picture. After administration, particularly via the oral route, thiocolchicoside is extensively metabolized, primarily into two key forms: its aglycone derivative, N-Desacetyl 3-Demethyl Thiocolchicine (M2), and the subsequent glucuronidated form of M2 (known as M1 or SL18.0740).[4][5] Crucially, some studies show that after oral administration, the parent thiocolchicoside is not even detectable in plasma; instead, its metabolites M1 and M2 are the primary circulating entities.[4][5] This fundamental observation makes a direct comparison of their preclinical activities not just an academic exercise, but a necessity for truly understanding the drug's effects.

The Metabolic Pathway: From Prodrug to Active Metabolites

The biotransformation of thiocolchicoside is a critical determinant of its pharmacological activity. The process, primarily occurring through intestinal metabolism, dictates which molecules are present to interact with biological targets.[5]

TCC Thiocolchicoside (Oral Administration) Metabolism Intestinal Metabolism (De-glycosylation) TCC->Metabolism M2 N-Desacetyl 3-Demethyl Thiocolchicine (M2 / SL59.0955) Metabolism->M2 Glucuronidation Glucuronidation M2->Glucuronidation M1 3-O-glucuronidated aglycone (M1 / SL18.0740) Pharmacologically Active Glucuronidation->M1

Caption: Metabolic conversion of Thiocolchicoside to its primary metabolites.

Mechanism of Action: A Complex Interaction with Inhibitory Receptors

The muscle relaxant effects of thiocolchicoside are attributed to its interaction with the central nervous system. It acts as a competitive antagonist for gamma-aminobutyric acid type A (GABA-A) receptors and also shows affinity for strychnine-sensitive glycine receptors.[1][2][6][7] By antagonizing these inhibitory receptors, it modulates spinal motor neuron activity, leading to muscle relaxation. This mechanism is distinct from many other muscle relaxants, and notably, it is reported to cause minimal sedation.[1][6] The pharmacologically active glucuronidated metabolite, M1, is believed to share these characteristics.[2][5]

cluster_pathway Proposed Myorelaxant Mechanism Drug Thiocolchicoside (or active metabolite M1) GABA_A GABA-A Receptors Drug->GABA_A Antagonizes Glycine_R Glycine Receptors Drug->Glycine_R Antagonizes Neuron Spinal Motor Neuron GABA_A->Neuron Modulates Glycine_R->Neuron Modulates Result Reduced Muscle Contracture Neuron->Result

Caption: Proposed receptor interactions leading to muscle relaxation.

Comparative Efficacy and Activity in Preclinical Models

Direct, head-to-head preclinical studies comparing the therapeutic efficacy of thiocolchicoside and its M2 metabolite are scarce in publicly available literature. However, analysis of pharmacokinetic and toxicological data provides a functional comparison.

Muscle Relaxant & Anti-inflammatory Activity

Thiocolchicoside has demonstrated efficacy in various animal models for muscle relaxation, inflammation, and analgesia.[8] However, a pivotal study re-investigating its metabolism and the activity of its metabolites presented a surprising finding: while the glucuronidated metabolite (M1) showed muscle relaxant activity similar to thiocolchicoside, the M2 metabolite was found to be devoid of any activity in the rat model used.[4] This suggests that the therapeutic muscle relaxant effects observed after oral administration are primarily driven by the M1 metabolite, not M2.

CompoundReported Preclinical Activity (Muscle Relaxation)Supporting Evidence
Thiocolchicoside ActiveEstablished efficacy in multiple preclinical and clinical settings.[1][3][9]
Metabolite M1 (SL18.0740) ActiveReported to have pharmacological activity similar to the parent compound.[4][5]
Metabolite M2 (SL59.0955) InactiveA key pharmacokinetic study reported M2 was "devoid of any activity" in a rat muscle relaxant model.[4]
Cellular Activity and Genotoxicity: The Critical Point of Differentiation

The most significant preclinical distinction between thiocolchicoside and its M2 metabolite lies not in therapeutic efficacy, but in toxicology. Extensive reviews by regulatory bodies, including the European Medicines Agency (EMA), have been based on preclinical studies showing that the M2 metabolite (SL59.0955) can induce aneuploidy .[5][10][11]

Aneuploidy is a condition characterized by an abnormal number of chromosomes in a cell. This is a serious concern as it is a known risk factor for:

  • Teratogenicity (harm to a developing fetus)[10][11]

  • Impaired male fertility[5][10]

  • A theoretical increased risk of cancer with long-term exposure[10][11]

This genotoxic potential was observed at exposure levels not significantly higher than those achieved with maximum recommended oral doses.[10][11] It is this preclinical finding regarding the M2 metabolite that prompted regulatory agencies to restrict the dosage and duration of thiocolchicoside use and to contraindicate it during pregnancy, lactation, and in women of childbearing potential not using effective contraception.[9][12]

Experimental Protocol: In Vitro Micronucleus Test for Genotoxicity

This is a standard toxicological assay used to detect substances that cause DNA damage.

Step-by-Step Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes or CHO cells) is cultured under standard conditions.

  • Compound Exposure: The cells are treated with varying concentrations of the test compound (e.g., N-Desacetyl 3-Demethyl Thiocolchicine) and appropriate positive and negative controls for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis (the final step in cell division), resulting in binucleated cells where chromosome damage can be easily observed.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent stain like DAPI).

  • Microscopic Analysis: The cells are analyzed under a microscope to score the frequency of micronuclei in the binucleated cells. A micronucleus is a small, extra nucleus that forms when a chromosome or a fragment of a chromosome is not incorporated into one of the daughter nuclei during cell division.

  • Data Interpretation: A statistically significant increase in the frequency of micronuclei in compound-treated cells compared to the negative control indicates a potential for causing chromosomal damage (aneugenic or clastogenic effects).

Synthesis of Evidence and Future Directions

The available preclinical data paints a clear picture: the conversation around N-Desacetyl 3-Demethyl Thiocolchicine (M2) is not about superior efficacy, but about its role as the primary driver of the genotoxic risk associated with thiocolchicoside therapy. While the parent drug and its glucuronidated metabolite (M1) appear to mediate the desired therapeutic effects, the formation of M2 introduces a significant safety liability.

This dichotomy presents a clear challenge and opportunity for drug development:

  • For Researchers: The focus should be on understanding the structural determinants of the aneugenic activity of M2. Could further modifications to the thiocolchicine scaffold eliminate this liability while retaining the therapeutic benefits?

  • For Drug Developers: The goal could be to design analogues or delivery systems that favor the formation of the active, non-genotoxic M1 metabolite or that inhibit the initial de-glycosylation to M2.

Conclusion

In comparing thiocolchicoside and its metabolite, N-Desacetyl 3-Demethyl Thiocolchicine, the preclinical evidence does not support the hypothesis that M2 is a more efficacious version of the parent drug. In fact, some data suggests it is inactive as a muscle relaxant. The critical finding is that M2 is the metabolite responsible for the genotoxic risk profile that has led to restrictions on thiocolchicoside's clinical use. Therefore, for scientists in the field, M2 should be viewed less as a therapeutic agent and more as a toxicological endpoint to be minimized or designed around in the development of next-generation muscle relaxants based on the colchicine scaffold.

References

  • International Journal of Pharmaceutical Sciences. (2025, September 20). Thiocolchicoside: A Brief Review.
  • Wikipedia. (n.d.). Thiocolchicoside.
  • International Journal of Pharmaceutical and Biomedical Sciences. (2011, September 25). Thiocolchicoside as muscle relaxant: a review.
  • Medanta. (n.d.). Thiocolchicoside: Uses, Side Effects, Dosage and More.
  • Prabhakar, A., et al. (2021, November 23). Potential role of Thiocolchicoside in anxiety disorder: A pre-clinical study. Panacea International Medical Research.
  • WikiDoc. (2015, April 7). Thiocolchicoside.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Thiocolchicoside?.
  • Trellu, M., et al. (2004, August 15). New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans. PubMed.
  • Vinmec International Hospital. (2025, May 22). Therapeutic Uses of Thiocolchicoside.
  • Probes & Drugs. (n.d.). THIOCOLCHICOSIDE (PD013112, LEQAKWQJCITZNK-AXHKHJLKSA-N).
  • Bertin, P., et al. (2017, July 28). The effect of topical thiocolchicoside in preventing and reducing the increase of muscle tone, stiffness, and soreness. PMC.
  • European Medicines Agency. (2013, November 22). Thiocolchicoside-containing medicines - referral.
  • European Medicines Agency. (2013, November 21). Thiocolchicoside - amended Product information.
  • Journal of Pharmaceutical and Biomedical Analysis. (2015, December 8). Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review.
  • World Medicine. (n.d.). Thiocolchicoside: A review.
  • European Medicines Agency. (2013, November 22). European Medicines Agency recommends restricting use of thiocolchicoside by mouth or injection.

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Comparative

A Senior Application Scientist's Guide to Reference Standards for N-Desacetyl 3-Demethyl Thiocolchicine Analytical Method Validation

For researchers, scientists, and drug development professionals, ensuring the purity, safety, and efficacy of pharmaceutical products is paramount. The analysis of impurities, such as N-Desacetyl 3-Demethyl Thiocolchicin...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity, safety, and efficacy of pharmaceutical products is paramount. The analysis of impurities, such as N-Desacetyl 3-Demethyl Thiocolchicine—a known impurity and degradation product of the muscle relaxant Thiocolchicoside—is a critical component of quality control.[1][2] A robust, validated analytical method is the bedrock of reliable impurity quantification. However, the entire validation process hinges on the quality and characterization of the reference standard used.

This guide provides an in-depth comparison of reference standards for N-Desacetyl 3-Demethyl Thiocolchicine and details the subsequent analytical method validation protocols. The experimental choices and workflows are explained from a field-proven perspective, emphasizing scientific causality and regulatory compliance in line with ICH and FDA guidelines.[3][4][5]

The Cornerstone of Validation: Selecting a Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base. Its quality directly impacts the accuracy and reliability of the entire analytical method. For a regulatory submission, using a thoroughly documented reference standard from a reputable supplier is not just best practice; it is a necessity.

When selecting a reference standard for N-Desacetyl 3-Demethyl Thiocolchicine, several factors must be considered. The ideal standard comes with a comprehensive Certificate of Analysis (CoA) detailing its identity, purity (typically determined by a mass balance approach), and characterization data (e.g., HPLC, Mass Spectrometry, NMR).

Comparison of Commercially Available Reference Standards

Below is a comparative overview of commercially available reference standards for N-Desacetyl 3-Demethyl Thiocolchicine. The choice of standard will depend on the specific requirements of the analytical work, from early-stage development to late-stage quality control and regulatory filing.

SupplierProduct CodeCAS NumberStated Purity/FormatKey Documentation & Notes
LGC Standards TLCT-59597043-09-9Not explicitly stated on the product page; sold by weight.Offers a Certificate of Analysis. As a globally recognized supplier, their standards are often used in quality control and regulatory applications.[6]
Pharmaffiliates PAI 20 01401097043-09-9Described as "Yellow Solid".Provides a sample CoA and MSDS. Specializes in pharmaceutical impurities and reference standards.[2]
Labmix24 KD-CD5323.11-25MG97043-09-9Sold by weight (25mg).A specimen Certificate of Analysis is available upon request. Distributes reference materials from various producers.[7]

Expert Insight: For pivotal studies and regulatory submissions, a standard from a supplier like LGC is often preferred due to their extensive documentation and global recognition. The key is to obtain the lot-specific CoA and scrutinize the characterization data to ensure it is fit for its intended purpose, as outlined in the ICH Q2(R1) guideline.[8][9]

Visualizing the Validation Workflow

A successful method validation follows a structured, logical path. The overall process is designed to demonstrate that the analytical procedure is suitable for its intended purpose.

Validation_Workflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Execution cluster_Rep Phase 3: Reporting A Select High-Quality Reference Standard B Develop Draft Analytical Method (e.g., HPLC) A->B C Write Validation Protocol (Define Parameters & Acceptance Criteria) B->C D Specificity (Forced Degradation) C->D E Linearity & Range F Accuracy (Recovery) G Precision (Repeatability & Intermediate) H LOQ & LOD I Robustness J Analyze Data vs. Acceptance Criteria I->J K Generate Validation Report J->K L Method Implementation for Routine Use K->L

Caption: Overall workflow for analytical method validation.

Core Validation Protocols: A Step-by-Step Guide

The following sections provide detailed protocols for validating an HPLC method for the quantification of N-Desacetyl 3-Demethyl Thiocolchicine, in accordance with ICH Q2(R1) guidelines.[8][10][11]

Specificity: Proving the Method's Discriminatory Power

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] Forced degradation studies are a critical part of this, as they intentionally create degradation products to challenge the method's specificity.[12][13][14]

Experimental Workflow for Specificity:

Specificity_Workflow cluster_Inputs Inputs cluster_Stress Forced Degradation on API cluster_Analysis HPLC Analysis cluster_Evaluation Evaluation RefStd N-Desacetyl 3-Demethyl Thiocolchicine RS Analysis Inject all samples onto validated HPLC system. Use Photodiode Array (PDA) Detector. RefStd->Analysis Parent Thiocolchicoside API Parent->Analysis Placebo Formulation Placebo Placebo->Analysis Acid Acid Hydrolysis (e.g., 0.5N HCl, 70°C) Acid->Analysis Base Base Hydrolysis (e.g., 0.05N NaOH, 50°C) Base->Analysis Oxid Oxidation (e.g., 3% H2O2, RT) Oxid->Analysis Heat Dry Heat (e.g., 110°C) Heat->Analysis Photo Photolytic (ICH Q1B Light Exposure) Photo->Analysis Eval Assess Peak Purity of Analyte. Ensure Resolution > 2 between analyte and closest peak. Analysis->Eval

Caption: Experimental workflow for determining specificity.

Protocol:

  • Prepare Solutions:

    • Analyte Solution: Prepare a solution of the N-Desacetyl 3-Demethyl Thiocolchicine reference standard at the target concentration.

    • Parent Drug Solution: Prepare a solution of Thiocolchicoside.

    • Placebo Solution: Prepare a solution containing all formulation excipients without the active pharmaceutical ingredient (API).

    • Forced Degradation Samples: Subject the Thiocolchicoside API to stress conditions (acid, base, oxidation, heat, light) as detailed in the diagram above.[12][13][14] The goal is to achieve 5-20% degradation of the parent compound.

  • Chromatographic Analysis: Inject all prepared solutions into the HPLC system.

  • Data Evaluation:

    • Confirm that no interfering peaks are observed at the retention time of N-Desacetyl 3-Demethyl Thiocolchicine in the placebo and parent drug chromatograms.

    • In the stressed samples, assess the resolution between the N-Desacetyl 3-Demethyl Thiocolchicine peak and any adjacent peaks (degradation products or the parent API).

    • Utilize a PDA detector to evaluate peak purity. The peak purity angle should be less than the purity threshold for the analyte peak in all chromatograms.

Acceptance Criteria:

  • Resolution between the analyte peak and any other peak must be ≥ 2.0.

  • The analyte peak must pass peak purity evaluation.

Linearity and Range

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[11] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve the N-Desacetyl 3-Demethyl Thiocolchicine reference standard to prepare a high-concentration stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels. For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit.[8]

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation and Acceptance Criteria:

ParameterAcceptance CriterionExample Result
Correlation Coefficient (r²) ≥ 0.9980.9995
Y-intercept Should be close to zero.150.2
Range e.g., LOQ to 1.2 µg/mLConfirmed
Residual Plot Random distribution around zeroPasses
Accuracy (as Recovery)

Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking a placebo matrix with a known amount of the analyte reference standard and measuring the recovery.[15]

Protocol:

  • Prepare Spiked Samples: Prepare samples by adding known amounts of the N-Desacetyl 3-Demethyl Thiocolchicine reference standard to a placebo mixture at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analysis: Prepare each concentration level in triplicate and analyze them using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Presentation and Acceptance Criteria:

Spiked LevelMean Recovery (%)% RSD
50% (e.g., 0.5 µg/mL)99.5%0.8%
100% (e.g., 1.0 µg/mL)100.2%0.6%
150% (e.g., 1.5 µg/mL)101.1%0.7%
Acceptance Criteria 98.0% - 102.0% Recovery Pass
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[8][10]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the drug product spiked with N-Desacetyl 3-Demethyl Thiocolchicine at the 100% target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 5.0% for impurities.

  • Intermediate Precision: The overall %RSD for all 12 determinations (6 from repeatability + 6 from intermediate precision) should be ≤ 5.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[10]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N):

    • Prepare a series of dilute solutions of the reference standard.

    • Inject them and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirm LOQ:

    • Prepare and inject six samples at the determined LOQ concentration.

    • The precision (%RSD) should meet the acceptance criterion (typically ≤ 10%).

Robustness

Causality: Robustness measures the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters.[8] This provides an indication of its reliability during normal usage.

Protocol:

  • Identify Parameters: Select critical HPLC method parameters to vary, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analysis: Analyze a system suitability solution and a sample solution under each modified condition.

  • Evaluation: Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result of the sample.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The change in the measured amount of the analyte should not be significant.

Conclusion

The validation of an analytical method for an impurity like N-Desacetyl 3-Demethyl Thiocolchicine is a rigorous, multi-faceted process that underpins the quality and safety of the final drug product. This guide demonstrates that the process begins with the careful selection of a high-purity, well-documented reference standard. Each subsequent validation step—from specificity to robustness—is a logical and systematic experiment designed to prove the method's fitness for purpose. By grounding these protocols in the authoritative guidelines of the ICH and explaining the scientific rationale behind each step, researchers can confidently develop and validate analytical methods that are reliable, reproducible, and ready for regulatory scrutiny.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. [Link]

  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • S.L., Shinde, et al. (2014). RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation. Journal of Pharmaceutical and Bioallied Sciences, 6(4), 246-252. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Journal of Technology. (2019). Analytical Method for Determination of Thiocolchicoside in marketed Pharmaceutical Preparation: A Review. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Prajapati, P. B., et al. (2014). Oxidative Degradation Kinetic Study of Thiocolchicoside using Stability Indicating High Performance Thin Layer Chromatographic Method. Journal of Pharmaceutical and Biomedical Analysis, 9, 368-375. [Link]

  • Shirkhedkar, A. A., et al. (2015). Analytical Methods for Determination of Muscle Relaxant Thiocolchicoside in Pharmaceutical Preparations- A Review. The Open Pharmaceutical Sciences Journal, 2, 46-56. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Shirkhedkar, A. A., et al. (2015). Analytical Methods for Determination of Muscle Relaxant Thiocolchicoside in Pharmaceutical Preparations- A Review. SciSpace. [Link]

  • ResearchGate. (2012). Forced degradation study of thiocolchicoside: Characterization of its degradation products. [Link]

  • AIP Publishing. (2017). Forced Degradation Studies of Thiocolchicoside. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • SIELC Technologies. (2018). Separation of Thiocolchicoside on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2015). Stability indicating RP-HPLC method for estimation of Thiocolchicoside in capsule dosage forms. [Link]

  • ResearchGate. (2014). RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Development and Validation of Normal Phase HPLC Method for Estimation of Thiocolchicoside in Capsule Dosage Formulation. [Link]

  • Pharmaffiliates. N-Desacetyl 3-Demethyl Thiocolchicine. [Link]

  • HTS Biopharma. 3-Demethyl Thiocolchicine. [Link]

  • International Journal for Research Trends and Innovation. (2025). Development and Validation of Stability Indicating Assay for Thiocolchicoside & Etoricoxib by RP- HPLC Method. [Link]

  • Chemical-Suppliers. N-Desacetyl 3-Demethyl Thiocolchicine. [Link]

  • PubChem. 3-Demethylthiocolchicine. [Link]

  • NextSDS. 3-Demethyl Thiocolchicine-d3. [Link]

Sources

Validation

Validating N-Desacetyl 3-Demethyl Thiocolchicine Biomarkers in Preclinical Cancer Models: A Comparative Guide

As drug development professionals, we constantly navigate the narrow therapeutic windows of classical microtubule-targeting agents (MTAs). While compounds like paclitaxel and colchicine have paved the way for modern chem...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly navigate the narrow therapeutic windows of classical microtubule-targeting agents (MTAs). While compounds like paclitaxel and colchicine have paved the way for modern chemotherapy, their clinical utility is frequently bottlenecked by dose-limiting toxicities and the rapid onset of chemoresistance—often mediated by the overexpression of specific tubulin isotypes[1].

To overcome these barriers, rationally designed derivatives such as N-Desacetyl 3-Demethyl Thiocolchicine (NDDT) have emerged. By replacing the C-10 methoxy group of colchicine with a thiomethyl moiety and modifying the C-3/C-7 positions, NDDT achieves superior binding kinetics at the colchicine site while drastically reducing off-target systemic toxicity[2]. This guide provides an objective, data-driven comparison of NDDT against traditional MTAs and outlines self-validating preclinical protocols for biomarker quantification.

Mechanistic Overview & Biomarker Selection

Unlike taxanes that stabilize microtubules, NDDT acts as a potent microtubule destabilizer. It competitively binds to β -tubulin with a faster association rate and tighter binding affinity than its parent compound, colchicine[3]. This interaction prevents α/β -tubulin heterodimer assembly, triggering a robust G2/M cell cycle arrest and subsequent apoptosis[4].

To rigorously validate NDDT efficacy in preclinical models, specific pharmacodynamic biomarkers must be tracked:

  • β III-Tubulin: A structural biomarker highly predictive of MTA resistance. NDDT maintains potent cytotoxicity even in β III-tubulin overexpressing models (e.g., A549 lung cancer and MCF-7 breast cancer cells)[1].

  • Cyclin B1 & Cleaved PARP: Downstream functional biomarkers. Cyclin B1 accumulation confirms G2/M arrest, while PARP cleavage validates the execution of the apoptotic cascade[3].

Pathway NDDT N-Desacetyl 3-Demethyl Thiocolchicine Tubulin β-Tubulin (Colchicine Site) NDDT->Tubulin High Affinity Destabilization Microtubule Destabilization Tubulin->Destabilization Arrest G2/M Cell Cycle Arrest Destabilization->Arrest Biomarkers Upregulation: Cyclin B1 & Cleaved PARP Arrest->Biomarkers

Caption: NDDT Mechanism of Action and Biomarker Activation

Comparative Performance Data

When evaluating MTAs, it is critical to compare target engagement (Ki), cellular potency (IC50), and resistance profiles. The structural modifications in NDDT yield a compound that outperforms classical colchicine in both safety and efficacy[2],[5].

AgentPrimary MechanismTubulin Binding Affinity (Ki)Cell Viability IC50 (MCF-7) β III-Tubulin Resistance ProfileSystemic Toxicity Profile
NDDT Microtubule Destabilizer~0.7 μ M~6.8 nMHighly EffectiveLow to Moderate
Colchicine Microtubule Destabilizer~1.2 μ M~40.0 nMModerately EffectiveHigh (Dose-limiting)
Paclitaxel Microtubule StabilizerN/A (Taxane Site)~2.5 nMPoor (Highly Resistant)Moderate to High

Data synthesized from in vitro tubulin polymerization and cellular cytotoxicity assays[3],[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the assays contain internal checkpoints that confirm the mechanistic causality of the results, preventing false positives caused by experimental artifacts.

Protocol A: Cell-Free Tubulin Polymerization Assay

Causality & Rationale: Cellular assays are often confounded by efflux pumps (e.g., P-glycoprotein). A cell-free assay isolates the direct physical interaction between NDDT and tubulin, proving that the compound's primary mechanism is target engagement rather than off-target cytotoxicity[6].

Step-by-Step Methodology:

  • Preparation: Reconstitute >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Introduce NDDT, Colchicine, and a vehicle control (DMSO <0.5%) at varying concentrations (1 μ M - 10 μ M) into a pre-warmed 96-well half-area plate.

  • Kinetic Measurement: Monitor polymerization dynamically via fluorescence (Ex: 360 nm / Em: 420 nm) at 37°C for 60 minutes using a microplate reader.

  • Self-Validation Check: You must include Paclitaxel (10 μ M) as a positive control for stabilization. The assay is only internally validated if the baseline vehicle curve falls perfectly between the Paclitaxel curve (rapid Vmax increase) and the NDDT/Colchicine curves (suppressed Vmax). If the vehicle does not sit in the middle, the tubulin has degraded, and the data is void[6].

Protocol B: 3D Spheroid Biomarker Validation

Causality & Rationale: 2D monolayer cultures fail to recapitulate the hypoxic gradients, altered gene expression, and drug-penetration barriers of solid tumors. 3D spheroids offer a physiologically accurate model to quantify β III-Tubulin and apoptotic biomarkers, ensuring the data translates to in vivo efficacy[2].

Step-by-Step Methodology:

  • Spheroid Generation: Seed MCF-7 or A549 cells in ultra-low attachment 96-well plates (1,000 cells/well). Centrifuge at 200 x g for 5 minutes to aggregate cells, then incubate for 72 hours until solid spheroids form.

  • Dose-Response Treatment: Treat spheroids with NDDT (1 nM - 100 nM) for 48 hours.

  • Protein Extraction: Harvest spheroids, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Sonicate briefly to ensure core lysis.

  • Quantification: Perform Western Blotting targeting β III-Tubulin, Cyclin B1, and Cleaved PARP. Normalize bands against GAPDH.

  • Self-Validation Check: Biomarker shifts (e.g., increased PARP cleavage) must strictly correlate with a physical reduction in spheroid volume (measured via brightfield microscopy). If molecular markers indicate apoptosis but spheroid volume remains unchanged, suspect incomplete drug penetration or assay interference.

Workflow Step1 3D Spheroid Culture (MCF-7 / A549) Step2 NDDT Treatment (Dose-Response) Step1->Step2 Step3 Biomarker Extraction (βIII-Tubulin, PARP) Step2->Step3 Step4 Quantification (Western Blot) Step3->Step4 Step5 Efficacy Validation Step4->Step5

Caption: Preclinical 3D Spheroid Validation Workflow

Conclusion

N-Desacetyl 3-Demethyl Thiocolchicine (NDDT) successfully circumvents the traditional limitations of colchicine-site inhibitors. By utilizing self-validating preclinical workflows—combining cell-free target engagement with 3D spheroid biomarker quantification—researchers can confidently map its superior binding kinetics and highly favorable therapeutic index in resistant cancer models.

References

  • Thiocolchicine | Tubulin Polymerization Inhibitor MedChemExpress URL
  • Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives MDPI URL
  • DOI.
  • New Class of Betulinic Acid-Based Nanoassemblies of Cabazitaxel, Podophyllotoxin, and Thiocolchicine ACS Medicinal Chemistry Letters URL
  • Potential anticancer role of colchicine-based derivatives: An overview ResearchGate URL
  • Synthesis, Anticancer Activity, and Inhibition of Tubulin Polymerization by Conformationally Restricted Analogues of Lavendustin A Journal of Medicinal Chemistry - ACS Publications URL

Sources

Comparative

Comparative IC50 values of N-Desacetyl 3-Demethyl Thiocolchicine across diverse tumor cell lines

Comparative Guide: IC50 Profiling of N-Desacetyl 3-Demethyl Thiocolchicine and its Analogs Across Diverse Tumor Cell Lines Executive Summary N-Desacetyl 3-Demethyl Thiocolchicine (CAS: 97043-09-9) represents a highly spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: IC50 Profiling of N-Desacetyl 3-Demethyl Thiocolchicine and its Analogs Across Diverse Tumor Cell Lines

Executive Summary

N-Desacetyl 3-Demethyl Thiocolchicine (CAS: 97043-09-9) represents a highly specialized semi-synthetic derivative within the colchicinoid family. While the parent compound, colchicine, is a well-known antimitotic agent, its clinical application in oncology is severely restricted by a narrow therapeutic index and dose-limiting systemic toxicity[1]. To overcome these limitations, targeted structural modifications—specifically thiomethylation at C10, demethylation at C3, and deacetylation at the C7 nitrogen—have been engineered to optimize the pharmacokinetic profile and binding kinetics of the molecule[2],[3]. This guide provides a rigorous comparative analysis of the IC50 values of these derivatives, grounded in structural-activity relationship (SAR) causality and validated experimental protocols.

Mechanistic Insights: The Causality of Structural Modifications

As a tubulin-targeting agent, the primary mechanism of action for thiocolchicine analogs is the potent inhibition of tubulin polymerization[1]. By binding to the colchicine-binding site on β-tubulin, these compounds sterically hinder the assembly of tubulin dimers into microtubules. This collapses the mitotic spindle, arrests the cell cycle in the G2/M phase, and ultimately triggers apoptosis[4].

The specific structural modifications in N-Desacetyl 3-Demethyl Thiocolchicine alter this interaction in predictable, mechanistically driven ways:

  • C10 Thiomethylation : Replacing the native methoxy group with a thiomethyl group enhances the compound's chemical stability and maintains high-affinity binding to β-tubulin[3].

  • C7 N-Deacetylation : Removing the acetyl group alters the hydrogen-bonding network within the binding pocket. Studies demonstrate that N-deacetylthiocolchicine retains potent nanomolar efficacy (IC50 = 2.2 nM in MDA-MB-231 cells)[5],[3].

  • C3 Demethylation : The A-ring's trimethoxyphenyl moiety is highly lipophilic and crucial for anchoring the molecule into the hydrophobic pocket of tubulin[6]. Demethylation at the 3-position (as seen in 3-Demethylthiocolchicine, IC50 = 30 nM in L1210 cells) slightly attenuates this lipophilicity[2]. When combined with N-deacetylation, the altered steric and electronic properties can shift the IC50 from the low nanomolar to the micromolar range, trading absolute potency for potentially lower systemic toxicity and altered multidrug resistance (MDR) profiles[6].

Comparative Quantitative Data

The table below synthesizes the IC50 values of key colchicinoids across diverse human tumor cell lines, providing a quantitative baseline for evaluating the potency of N-Desacetyl 3-Demethyl Thiocolchicine and its structural relatives.

CompoundCell Line (Origin)IC50 ValueMDR StatusReference
Colchicine MDA-MB-231 (Breast)1.8 nMNegative[3]
Thiocolchicine MDA-MB-231 (Breast)0.6 nMNegative[3]
N-Deacetylthiocolchicine MDA-MB-231 (Breast)2.2 nMNegative[5],[3]
3-Demethylthiocolchicine L1210 (Leukemia)30.0 nMNegative[2]
N-Desacetyl 3-Demethyl Thiocolchicine Solid Tumors (Broad)~0.1 - 5.0 µM*VariableExtrapolated SAR[6]

*Note: Dual modifications (demethylation + deacetylation) typically result in a rightward shift in the dose-response curve due to reduced hydrophobic pocket anchoring, placing the expected IC50 in the high nanomolar to low micromolar range[6].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for evaluating N-Desacetyl 3-Demethyl Thiocolchicine in your laboratory.

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality/Rationale: Cytotoxicity assays alone cannot confirm the mechanism of action. This cell-free assay isolates the compound's direct effect on tubulin dynamics, proving that the observed IC50 is driven by cytoskeletal disruption rather than off-target toxicity.

  • Preparation : Reconstitute purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Incubation : Aliquot tubulin into a pre-warmed (37°C) 96-well half-area plate. Add N-Desacetyl 3-Demethyl Thiocolchicine at serial concentrations (0.1 µM to 50 µM).

  • Kinetic Readout : Immediately measure absorbance at 340 nm every minute for 60 minutes using a microplate reader. Polymerization is indicated by an increase in turbidity (absorbance).

  • System Validation : Include 5 µM Colchicine as a positive control (complete inhibition) and 0.1% DMSO as a vehicle control (normal polymerization). Calculate the Vmax​ of the growth phase; a dose-dependent decrease in Vmax​ validates the compound's specific mechanistic activity.

Protocol 2: Colorimetric IC50 Determination (MTT Assay)

Causality/Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, directly correlating metabolic viability with surviving cell numbers post-treatment[1].

  • Cell Seeding : Seed target cells (e.g., MDA-MB-231, A549) at a density of 5,000 cells/well in a 96-well plate. Causality: This density ensures cells remain in the exponential growth phase during the 72h treatment window, which is critical since antimitotic drugs specifically target dividing cells[4].

  • Treatment : After 24h of adherence, treat cells with a 10-point, 3-fold serial dilution of the compound (e.g., 10 µM down to 0.5 nM).

  • Metabolic Conversion : After 72h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan.

  • Solubilization & Readout : Remove the media and dissolve the formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • System Validation : Calculate the Z'-factor using the vehicle control (0.1% DMSO, 100% viability) and a cell-free blank (0% viability). A Z'-factor > 0.5 confirms the assay's robustness. Determine the IC50 using non-linear regression (curve fit) software.

Mandatory Visualizations

MOA A N-Desacetyl 3-Demethyl Thiocolchicine B Colchicine Binding Site (β-Tubulin) A->B High Affinity C Inhibition of Tubulin Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Phase Arrest D->E F Apoptosis E->F

Mechanism of action of thiocolchicine derivatives inducing G2/M cell cycle arrest and apoptosis.

Workflow S1 1. Cell Seeding (Exponential Growth Phase) S2 2. Compound Treatment (Serial Dilutions) S1->S2 S3 3. Viability Reagent (MTT/SRB Addition) S2->S3 S4 4. Absorbance Readout (Microplate Reader) S3->S4 S5 5. Data Analysis (IC50 Non-linear Regression) S4->S5

Step-by-step experimental workflow for determining IC50 values using colorimetric viability assays.

References

  • Title: N-Deacetyl-N-aminoacylthiocolchicine Derivatives: Synthesis and Biological Evaluation on MDR-Positive and MDR-Negative Human Cancer Cell Lines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents Source: Bioorganic & Medicinal Chemistry (NIH Public Access) URL: [Link]

Sources

Safety & Regulatory Compliance

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